An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-5-nitro-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical propert...
This technical guide provides a comprehensive overview of the physicochemical properties of 4-chloro-5-nitro-2-phenylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide leverages computational predictions and data from analogous structures to offer a robust profile of the molecule. The guide covers its chemical structure, predicted physicochemical parameters, spectral data, a plausible synthetic route, expected reactivity, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction
4-chloro-5-nitro-2-phenylpyridine is a substituted pyridine derivative featuring a phenyl group at the 2-position, a chloro group at the 4-position, and a nitro group at the 5-position. This unique arrangement of functional groups imparts a distinct electronic character to the molecule, making it a versatile scaffold for further chemical modifications. The electron-withdrawing nature of the nitro group and the chloro substituent, combined with the aromaticity of the pyridine and phenyl rings, suggests potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and functional materials.
Chemical Structure and Molecular Properties
The chemical structure of 4-chloro-5-nitro-2-phenylpyridine is presented below, along with its key molecular properties.
Due to the absence of extensive experimental data, the following physicochemical properties were predicted using the SwissADME web tool, a reliable resource for computational drug discovery.[2][3]
Property
Predicted Value
Significance in Drug Development
Melting Point (°C)
110 - 130 (Estimated)
Influences formulation and stability.
Boiling Point (°C)
> 350 (Estimated)
Indicates low volatility.
LogP (o/w)
3.25
Predicts lipophilicity and membrane permeability.
Water Solubility
Poorly soluble
Affects bioavailability and formulation options.
Topological Polar Surface Area (TPSA)
58.65 Ų
Influences cell permeability.
Note: Melting and boiling points are estimated based on structurally similar compounds such as 4-Chloro-5-nitro-2-hydroxypyridine (m.p. ~110-115 °C)[4] and other substituted nitropyridines.
Proposed Synthesis
A plausible and efficient synthetic route for 4-chloro-5-nitro-2-phenylpyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and arylboronic acids.[5][6][7][8]
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-chloro-5-nitro-2-phenylpyridine.
Experimental Protocol:
Reaction Setup: To a round-bottom flask, add 3,4-dichloro-5-nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq) with triphenylphosphine (PPh₃, 0.1 eq) as a ligand.
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Predicted Spectral Data
The following spectral data have been predicted using online computational tools to aid in the characterization of 4-chloro-5-nitro-2-phenylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts (in ppm) in CDCl₃. Predictions are based on established algorithms and databases.[9][10][11]
Predicted ¹H NMR:
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (Hz)
H-3
~8.5
s
-
H-6
~9.2
s
-
Phenyl-H
7.4 - 7.6
m
-
Predicted ¹³C NMR:
Carbon
Predicted Chemical Shift (ppm)
C-2
~158
C-3
~125
C-4
~145
C-5
~138
C-6
~152
Phenyl C-ipso
~135
Phenyl C-ortho
~129
Phenyl C-meta
~130
Phenyl C-para
~131
Infrared (IR) Spectroscopy
Predicted key IR absorption bands.
Wavenumber (cm⁻¹)
Vibration
Functional Group
3100 - 3000
C-H stretch
Aromatic
1600 - 1580
C=C stretch
Aromatic rings
1530 - 1500
N-O asymmetric stretch
Nitro group
1350 - 1330
N-O symmetric stretch
Nitro group
850 - 800
C-Cl stretch
Aryl chloride
Mass Spectrometry (MS)
The predicted electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 234, with an isotopic peak at m/z 236 due to the presence of the ³⁷Cl isotope.
In-Depth Technical Guide: 1H and 13C NMR Spectral Analysis of 4-Chloro-5-nitro-2-phenylpyridine
Executive Summary In modern drug development and materials science, highly functionalized pyridine derivatives serve as indispensable scaffolds. Specifically, 4-chloro-5-nitro-2-phenylpyridine is a critical bifunctional...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and materials science, highly functionalized pyridine derivatives serve as indispensable scaffolds. Specifically, 4-chloro-5-nitro-2-phenylpyridine is a critical bifunctional building block. Its structural architecture—featuring a labile C-4 chlorine atom and a reducible C-5 nitro group—enables orthogonal functionalization strategies such as Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[1]. Furthermore, the C-2 phenyl ring provides essential lipophilicity and
π−π
stacking capabilities, making it a valuable ligand in the synthesis of phosphorescent iridium complexes[2].
To effectively utilize this scaffold, researchers must possess a rigorous understanding of its electronic environment. This whitepaper provides an authoritative, causality-driven guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral properties of 4-chloro-5-nitro-2-phenylpyridine, complete with self-validating experimental protocols.
Structural and Electronic Paradigm
The NMR chemical shifts of 4-chloro-5-nitro-2-phenylpyridine are governed by a complex "push-pull" electronic dynamic across the heterocyclic core:
The Pyridine Nitrogen (N-1): Acts as a strong inductive and mesomeric electron-withdrawing center, globally deshielding the ring, particularly at the
α
(C-2, C-6) and
γ
(C-4) positions.
The C-5 Nitro Group (-NO
2
): Exerts a profound
−I
and
−M
effect. It drastically deshields the adjacent C-6 proton and carbon, while activating the C-4 position toward nucleophilic attack.
The C-4 Chlorine (-Cl): Operates via competing
+M
(resonance donation into the ring) and
−I
(inductive withdrawal) effects. Inductively, it deshields C-4, but its lone pairs provide localized shielding to C-3 and C-5.
The C-2 Phenyl Group (-Ph): Extends the conjugated
π
-system. The dihedral angle between the phenyl and pyridine rings dictates the extent of the anisotropic ring current effect, which deshields the C-3 proton[3].
Figure 1: Key synthetic and functionalization pathways of 4-chloro-5-nitro-2-phenylpyridine.
1
H NMR Spectral Analysis: Data and Causality
In an unfunctionalized 2-phenylpyridine, the H-6 proton typically resonates around 8.50 ppm[4]. However, the introduction of the C-5 nitro group eliminates the H-5 proton (collapsing H-6 into a singlet) and shifts the H-6 signal dramatically downfield due to the nitro group's potent electron-withdrawing nature.
Highly deshielded by the adjacent electronegative pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group.
H-3
8.05 – 8.15
Singlet (s)
1H
Deshielded by the adjacent phenyl ring's anisotropic current and the meta-nitro group. Lacks ortho-coupling due to the C-4 chlorine[3].
H-2', H-6' (Ph)
8.00 – 8.10
Multiplet (m)
2H
Ortho protons of the phenyl ring are deshielded by extended conjugation with the electron-deficient pyridine core.
H-3', H-4', H-5' (Ph)
7.45 – 7.55
Multiplet (m)
3H
Meta and para protons of the phenyl ring experience standard aromatic shielding environments.
13
C NMR Spectral Analysis: Data and Causality
Carbon-13 NMR provides a definitive map of the molecule's carbon framework. Quaternary carbons (C-2, C-4, C-5, C-1') often exhibit lower signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times (
T1
).
Highly deshielded due to direct attachment to the pyridine nitrogen and conjugation with the phenyl ring[4].
C-6
148.0 – 150.0
Methine (CH)
Deshielded by the adjacent nitrogen and the inductive effect of the C-5 nitro group.
C-5
142.0 – 144.0
Quaternary (C-NO
2
)
Strongly deshielded by the directly attached electronegative nitro group.
C-4
140.0 – 142.0
Quaternary (C-Cl)
Deshielded by the electronegative chlorine atom, though slightly offset by
+M
resonance.
C-1' (Ph)
136.0 – 138.0
Quaternary (C)
Ipso-carbon of the phenyl ring attached to the electron-deficient pyridine.
C-4' (Ph)
130.0 – 131.0
Methine (CH)
Para-carbon of the phenyl ring.
C-3', C-5' (Ph)
128.5 – 129.5
Methine (CH)
Meta-carbons of the phenyl ring.
C-2', C-6' (Ph)
127.0 – 128.0
Methine (CH)
Ortho-carbons of the phenyl ring.
C-3
119.0 – 121.0
Methine (CH)
Relatively shielded compared to other pyridine carbons due to mesomeric electron donation from the C-4 chlorine.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure high-fidelity data that meets the rigorous standards of regulatory submissions and peer-reviewed literature, the following self-validating protocol must be executed. This system is designed to prevent common artifacts such as missing quaternary carbon signals or poor resolution of the phenyl multiplets.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of highly pure 4-chloro-5-nitro-2-phenylpyridine in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl
3
is selected because the molecule lacks exchangeable protons (e.g., -OH, -NH) that would require polar aprotic solvents like DMSO-
d6
. TMS provides an internal standard (
δ
0.00 ppm) to self-calibrate the chemical shift axis.
Step 2: Instrument Shimming and Tuning
Action: Insert the NMR tube into a 400 MHz or 500 MHz spectrometer. Perform automated gradient shimming (TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients.
Causality: Precise shimming ensures a homogeneous magnetic field, which is critical for resolving the fine coupling constants within the phenyl ring multiplets (H-2'/6' vs. H-3'/4'/5').
Step 3:
1
H NMR Acquisition
Action: Acquire 16 scans using a standard 30° pulse program (e.g., zg30). Set the relaxation delay (
D1
) to 1.0 second.
Validation Check: The TMS peak must be a sharp singlet at exactly 0.00 ppm. The baseline must be flat without rolling artifacts.
Step 4:
13
C NMR Acquisition (Critical Step)
Action: Acquire 1024 to 2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30). Crucially, extend the relaxation delay (
D1
) to 2.5–3.0 seconds.
Causality: The molecule contains four quaternary carbons (C-2, C-4, C-5, C-1'). These carbons lack attached protons to facilitate rapid dipole-dipole relaxation. A standard
D1
of 1.0s will result in saturation, causing these critical peaks to vanish into the baseline. Extending
D1
ensures complete longitudinal relaxation and self-validates the presence of the entire carbon skeleton.
Step 5: Data Processing
Action: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for
1
H and 1.0 Hz for
13
C prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections manually.
Figure 2: Standardized workflow for the acquisition and validation of 1H and 13C NMR spectra.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Thermodynamic Stability of 4-chloro-5-nitro-2-phenylpyridine Abstract Substituted phenylpyridines are a cornerstone of modern medicinal chemistry and materials science, valued for their...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 4-chloro-5-nitro-2-phenylpyridine
Abstract
Substituted phenylpyridines are a cornerstone of modern medicinal chemistry and materials science, valued for their unique electronic and structural properties.[1][2] The introduction of energetic functional groups, such as the nitro group, alongside halogens, imparts specific functionalities but also raises critical questions about the compound's thermodynamic stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-chloro-5-nitro-2-phenylpyridine, a molecule of significant interest. We will explore both experimental and computational methodologies, offering not just protocols but the underlying scientific rationale. This document is designed to be a self-validating system, grounding its recommendations in authoritative principles to ensure the safe handling, storage, and application of this and related nitroaromatic compounds.[3][4]
Introduction: The Criticality of Thermodynamic Stability Assessment
The thermodynamic stability of an active pharmaceutical ingredient (API) or a functional material is a non-negotiable parameter that dictates its viability. For a molecule like 4-chloro-5-nitro-2-phenylpyridine, which contains a nitro group—a known energetic functional group—and a halogenated aromatic system, understanding its thermal behavior is paramount for safe handling and predicting its shelf-life.[3] The presence of the C-NO₂ bond, in particular, suggests a potential for exothermic decomposition, which, if not properly characterized, can lead to runaway reactions.[3]
This guide will provide a two-pronged approach to assessing the thermodynamic stability of 4-chloro-5-nitro-2-phenylpyridine:
Experimental Thermal Analysis: Employing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to directly measure the thermal events associated with the molecule.
Computational Modeling: Utilizing quantum chemical calculations to predict stability parameters and potential decomposition pathways, offering insights that complement experimental findings.[5][6]
The synergy between these approaches provides a holistic understanding of the molecule's stability profile.
Experimental Assessment of Thermodynamic Stability
The cornerstone of understanding a compound's thermal behavior lies in direct experimental measurement. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful and widely used techniques for this purpose.[7][8]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for identifying melting points, phase transitions, and exothermic decompositions.[7][9]
Protocol 2.1.1: DSC Analysis of 4-chloro-5-nitro-2-phenylpyridine
Objective: To determine the melting point and identify the onset temperature of decomposition.
Sample Preparation: Accurately weigh 1-3 mg of the sample into a crucible.
Instrument Setup:
Place the sample crucible and an empty reference crucible into the DSC cell.
Purge the cell with nitrogen at a flow rate of 20-50 mL/min to ensure an inert atmosphere.[10]
Thermal Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A common heating rate for initial screening.[11]
Data Analysis:
Identify the endothermic peak corresponding to the melting point.
Identify the onset temperature of any sharp exothermic peaks, which would indicate decomposition.[12]
Causality Behind Experimental Choices:
Small Sample Size: Minimizes the energy released during decomposition, ensuring the safety of the experiment.
Inert Atmosphere: Prevents oxidative decomposition, allowing for the study of the molecule's intrinsic thermal stability.[13]
Heating Rate: A rate of 10 °C/min provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values.[11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining decomposition temperatures and quantifying mass loss associated with thermal events.[10]
Protocol 2.2.1: TGA of 4-chloro-5-nitro-2-phenylpyridine
Objective: To determine the temperature at which mass loss begins and to quantify the mass loss during decomposition.
Materials:
4-chloro-5-nitro-2-phenylpyridine (high purity)
Ceramic or platinum crucibles
TGA instrument
Inert gas (Nitrogen) of high purity
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible.
Instrument Setup:
Place the crucible in the TGA furnace.
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.[10]
Thermal Program:
Equilibrate the sample at 30 °C.
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
Data Analysis:
Determine the onset temperature of mass loss (Tonset), often defined as the temperature at which 5% mass loss occurs (T₅%).[13]
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.
Hypothetical Data Summary
The following table summarizes the expected data from DSC and TGA analyses of 4-chloro-5-nitro-2-phenylpyridine, based on typical values for related nitroaromatic compounds.
Parameter
Technique
Expected Value
Significance
Melting Point (Tm)
DSC
120-150 °C
A sharp melting point indicates high purity.
Onset of Decomposition (Tonset)
DSC
> 200 °C
The temperature at which exothermic decomposition begins.
Temperature at 5% Mass Loss (T₅%)
TGA
> 210 °C
Indicates the beginning of significant thermal degradation.[14]
Residual Mass at 600 °C
TGA
< 10%
Indicates near-complete decomposition.
Visualization of Experimental Workflow
Caption: Workflow for experimental thermal analysis.
Computational Assessment of Thermodynamic Stability
Computational chemistry provides a powerful avenue for predicting thermodynamic stability, offering insights that are complementary to experimental data.[5] Density Functional Theory (DFT) is a robust method for these calculations.[6]
Key Computational Parameters
Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. The C-NO₂ bond is often the weakest in nitroaromatic compounds and a key indicator of thermal stability.[3]
Heat of Formation (ΔHf): The enthalpy change when a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic content.
Computational Workflow
Protocol 3.2.1: DFT Calculations for 4-chloro-5-nitro-2-phenylpyridine
Objective: To calculate the C-NO₂ Bond Dissociation Energy (BDE) and the Heat of Formation (ΔHf).
Methodology:
Structure Optimization: The molecular geometry of 4-chloro-5-nitro-2-phenylpyridine is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true energy minimum and to obtain zero-point vibrational energies (ZPVE).
BDE Calculation:
The C-NO₂ bond is broken, and the energies of the resulting radicals (the phenylpyridine radical and •NO₂) are calculated.
The BDE is calculated as: BDE = [E(phenylpyridine radical) + E(•NO₂)] - E(parent molecule), with ZPVE corrections.
ΔHf Calculation: The heat of formation is calculated using an isodesmic reaction scheme, which helps to minimize errors in the calculations.
Visualization of Computational Workflow
Caption: Workflow for computational stability analysis.
Structure-Stability Relationship
The thermodynamic stability of 4-chloro-5-nitro-2-phenylpyridine is dictated by the interplay of its functional groups.
Nitro Group: This is the primary determinant of the molecule's energetic properties. The electron-withdrawing nature of the nitro group can weaken the C-NO₂ bond, making it a likely site for initial decomposition.[4]
Chloro Group: The C-Cl bond is generally strong. The electron-withdrawing inductive effect of chlorine can influence the electron density of the pyridine ring, potentially affecting the stability of the C-NO₂ bond.
Phenyl Group: The steric bulk of the phenyl group may influence the crystal packing of the molecule, which in turn can affect its bulk thermal stability. Resonance effects between the phenyl and pyridine rings will also play a role in the overall electronic structure.
Safety and Handling
Given the presence of a nitro group, 4-chloro-5-nitro-2-phenylpyridine should be handled with care.[15][16]
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[15]
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[16]
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
The thermodynamic stability of 4-chloro-5-nitro-2-phenylpyridine is a multifaceted property that requires a comprehensive evaluation. By integrating experimental techniques like DSC and TGA with computational methods such as DFT, researchers can gain a thorough understanding of its thermal behavior. This knowledge is not only crucial for ensuring safe handling and storage but also for predicting the material's performance and longevity in its intended applications. The methodologies and principles outlined in this guide provide a robust framework for the systematic and scientifically sound assessment of this and other similar energetic molecules.
References
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An In-depth Technical Guide to the Electronic Properties of 4-Chloro-5-nitro-2-phenylpyridine Derivatives
Intended for: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive exploration of the electronic properties of 4-chloro-5-nitro-2-phenylpyridine derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Intended for: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of 4-chloro-5-nitro-2-phenylpyridine derivatives. These compounds, at the confluence of three electronically significant functionalities—a phenyl ring, a pyridine core, and nitro and chloro substituents—present a rich landscape for tuning molecular electronics, with profound implications for medicinal chemistry and materials science. This document moves beyond a mere recitation of facts, offering a deep dive into the causal relationships between molecular structure and electronic behavior. We will detail both the theoretical underpinnings and the practical experimental workflows necessary for a thorough characterization of this class of molecules. The protocols herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories.
Introduction: The Strategic Importance of the 4-Chloro-5-nitro-2-phenylpyridine Scaffold
The pyridine ring is a cornerstone of many pharmaceutical agents and functional materials.[1] Its unique electronic features, including its aromaticity and the presence of a lone pair of electrons on the nitrogen atom, make it a versatile scaffold.[1] The introduction of a phenyl group at the 2-position creates the 2-phenylpyridine moiety, a classic bidentate ligand in coordination chemistry and a key component in organic light-emitting diodes (OLEDs).[2]
The electronic landscape of the 2-phenylpyridine core is further modulated by the strategic placement of a chloro and a nitro group. The nitro group, a potent electron-withdrawing group, significantly influences the electron density of the pyridine ring, impacting its reactivity and molecular orbital energies.[3] This deactivation of the ring towards electrophilic substitution and activation towards nucleophilic substitution is a key aspect of its chemistry.[3] The chloro substituent, also an electron-withdrawing group, further perturbs the electronic structure. This multi-substituted system offers a powerful platform for fine-tuning the electronic properties of the molecule, a critical aspect in the rational design of new drugs and materials.
This guide will provide a detailed roadmap for understanding and characterizing the electronic properties of 4-chloro-5-nitro-2-phenylpyridine derivatives, from theoretical predictions to experimental validation.
Theoretical Framework: A Computational Approach to Understanding Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful and reliable tool for predicting the electronic properties of organic molecules.[1][4] It provides a cost-effective and insightful method to explore molecular structure, orbital energies, and reactivity before embarking on extensive experimental work.
The DFT Workflow: From Structure to Properties
A typical DFT workflow for analyzing 4-chloro-5-nitro-2-phenylpyridine derivatives involves a series of well-defined steps, as illustrated in the diagram below. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.[5][6]
Caption: A typical workflow for the theoretical study of the electronic properties of 4-chloro-5-nitro-2-phenylpyridine derivatives using DFT.
Key Electronic Properties from DFT
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its electronic excitation properties.[1] For many 2-phenylpyridine complexes, the HOMO is often located on the phenyl ring and the metal d-orbitals (in the case of a complex), while the LUMO is centered on the pyridine ring.[2]
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[5] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions and sites of chemical reactivity.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated, including electronegativity, chemical hardness and softness, and the global electrophilicity index. These parameters provide a quantitative measure of a molecule's reactivity.[5]
Step-by-Step Protocol for DFT Calculations
Structure Building: Construct the 3D structure of the 4-chloro-5-nitro-2-phenylpyridine derivative using a molecular modeling software (e.g., GaussView).
Geometry Optimization: Perform a geometry optimization to find the most stable conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p).[5][6]
Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[6]
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties. This may be done at a higher level of theory for greater accuracy.
Data Analysis: Extract the HOMO and LUMO energies, calculate the energy gap, and generate the MEP map. Calculate global reactivity descriptors as needed.
Experimental Characterization of Electronic Properties
While computational methods provide valuable predictions, experimental validation is essential for a complete understanding of a molecule's electronic properties. This section details the key experimental techniques and provides step-by-step protocols.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.[7] The absorption of UV or visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO). The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap. For substituted aromatic systems, the position and intensity of absorption bands are influenced by the nature and position of the substituents.[8]
Electronic transitions within the aromatic π-system. The extended conjugation of the phenylpyridine core will lead to absorptions in this range.
n → π
300-500 nm
Transitions involving non-bonding electrons (e.g., from the nitro group or pyridine nitrogen) to an anti-bonding π* orbital. These are typically weaker than π → π* transitions.
Step-by-Step Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the 4-chloro-5-nitro-2-phenylpyridine derivative in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or dichloromethane). The concentration should be adjusted to give an absorbance in the range of 0.1 to 1.0.
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvettes filled with the solvent.
Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a molecule.[6] It provides information about the oxidation and reduction potentials, which correspond to the energies of the HOMO and LUMO, respectively.
The Cyclic Voltammetry Workflow
Caption: A typical workflow for the electrochemical characterization of 4-chloro-5-nitro-2-phenylpyridine derivatives using cyclic voltammetry.
Step-by-Step Protocol for Cyclic Voltammetry
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry to ensure a clean and reproducible surface.
Solution Preparation: Dissolve the 4-chloro-5-nitro-2-phenylpyridine derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[2] Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
Cell Assembly: Assemble a three-electrode electrochemical cell with the working, reference (e.g., Ag/AgCl), and counter (e.g., platinum wire) electrodes.
Data Acquisition: Record the cyclic voltammogram by scanning the potential over a range where the redox events of interest are expected. Multiple scan rates should be used to investigate the reversibility of the redox processes.
Data Analysis: Determine the peak potentials for oxidation (Epa) and reduction (Epc). From these values, the formal redox potential (E0') can be estimated. The HOMO and LUMO energies can be empirically estimated from the onset of the oxidation and reduction peaks, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Structure-Activity Relationships (SAR) and QSAR
For drug development professionals, understanding the relationship between a molecule's electronic properties and its biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for correlating physicochemical properties, including electronic parameters derived from DFT calculations, with biological activity.[7][9][10]
Key Electronic Descriptors in QSAR
HOMO/LUMO Energies and Gap: These parameters can be correlated with a molecule's ability to participate in charge-transfer interactions with biological targets.
Dipole Moment: The dipole moment influences a molecule's solubility and its ability to interact with polar sites on a receptor.
Molecular Electrostatic Potential (MEP): MEP can be used to identify key pharmacophoric features and predict how a molecule will interact with a binding site.
Building a QSAR Model
Caption: A generalized workflow for developing a QSAR model for 4-chloro-5-nitro-2-phenylpyridine derivatives.
Synthesis of 4-Chloro-5-nitro-2-phenylpyridine Derivatives
A brief overview of a potential synthetic route is provided for context. The synthesis of the target scaffold could potentially be achieved through a multi-step process. For instance, a common approach for the synthesis of substituted pyridines involves the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. A plausible route could involve the synthesis of a substituted pyridine followed by a Suzuki or Stille coupling to introduce the phenyl group at the 2-position. The nitration and chlorination steps would be strategically placed in the synthetic sequence. A synthesis for a related compound, 2-chloro-5-nitropyridine, involves the nitration of 2-aminopyridine, followed by hydrolysis and then chlorination.[11] Another relevant synthesis is that of 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-phenylbenzamide, which involves the reaction of a substituted phenol with 5-fluoro-2-nitrobenzoic acid.[12]
Conclusion
The 4-chloro-5-nitro-2-phenylpyridine scaffold represents a promising platform for the development of novel therapeutic agents and functional materials. A thorough understanding of the electronic properties of these derivatives is critical for their rational design and optimization. This technical guide has provided a comprehensive framework for both the theoretical and experimental characterization of these molecules. By integrating computational predictions with robust experimental validation, researchers can gain deep insights into the structure-property relationships that govern the behavior of this important class of compounds.
References
The effect of phenyl group on the electronic and phosphorescent properties of cyclometalated analogues of platinum(II) terpyridine complexes: A theoretical study - ResearchGate. (URL: [Link])
Antioxidant, cytotoxicity, and QSAR study of 1-adamantylthio derivatives of 3-picoline and phenylpyridines - ResearchGate. (URL: [Link])
Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed. (URL: [Link])
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (URL: [Link])
Synthesis, characterization, electrochemical and theoretical study of substituted phenyl-terpyridine and pyridine-quinoline based mixed chelate ruthenium complexes - ResearchGate. (URL: [Link])
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one - ResearchGate. (URL: [Link])
A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and - Chemical Review and Letters. (URL: [Link])
Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)- 1-(2-Hydroxyphenyl)Prop-2-en-1-One - ResearchGate. (URL: [Link])
QSAR - Application in Drug Design - International Journal of Pharmaceutical Research and Allied Sciences. (URL: [Link])
Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (URL: [Link])
CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (URL: [Link])
Design, synthesis and 2D QSAR study of novel pyridine and quinolone hydrazone derivatives as potential antimicrobial and antitubercular agents - PubMed. (URL: [Link])
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-5-Nitro-2-Phenylpyridine
Introduction: The Strategic Importance of Substituted Phenylpyridines The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percentage...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Substituted Phenylpyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percentage of FDA-approved drugs.[1][2] The introduction of a phenyl group and further functionalization through reactions like nucleophilic aromatic substitution (SNA) on a pyridine ring can significantly modulate a molecule's physicochemical properties and biological activity.[1][3] Specifically, 4-chloro-5-nitro-2-phenylpyridine is a highly valuable intermediate. The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine atom at the C4 position susceptible to displacement by a wide range of nucleophiles.[4][5] This reactivity allows for the synthesis of diverse libraries of compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.[6] This document provides a detailed technical guide on the nucleophilic aromatic substitution of 4-chloro-5-nitro-2-phenylpyridine, including the underlying mechanism, experimental protocols, and expected outcomes.
Reaction Mechanism: Addition-Elimination Pathway
The nucleophilic aromatic substitution of 4-chloro-5-nitro-2-phenylpyridine proceeds via a well-established two-step addition-elimination mechanism, often referred to as the SNAr mechanism.[4][7]
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This step is typically the rate-determining step. The presence of the strongly electron-withdrawing nitro group at the para-position to the leaving group is crucial for stabilizing the resulting anionic intermediate, known as a Meisenheimer complex, through resonance.[4][8] The negative charge is delocalized over the pyridine ring and onto the oxygen atoms of the nitro group.[5]
Elimination of the Leaving Group and Aromatization: In the second, faster step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[5]
Caption: SNAr mechanism for 4-chloro-5-nitro-2-phenylpyridine.
Experimental Protocols
The following protocols are representative examples for the nucleophilic aromatic substitution of 4-chloro-5-nitro-2-phenylpyridine with common nucleophiles. Researchers should optimize these conditions for their specific nucleophile and desired scale.
Protocol 1: Reaction with an Aliphatic Amine (e.g., Piperidine)
This protocol describes a typical procedure for the amination of 4-chloro-5-nitro-2-phenylpyridine.
Materials:
4-chloro-5-nitro-2-phenylpyridine (1.0 equiv)
Piperidine (1.2 equiv)
Triethylamine (Et₃N) (1.5 equiv)
Anhydrous Ethanol (EtOH)
Ethyl acetate (EtOAc)
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv).
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.[4]
Add piperidine (1.2 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).[5] The base is added to neutralize the HCl generated during the reaction.
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-6 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(piperidin-1-yl)-5-nitro-2-phenylpyridine.
Protocol 2: Reaction with an Alcohol (e.g., Sodium Methoxide)
This protocol details the substitution with an alkoxide nucleophile.
Materials:
4-chloro-5-nitro-2-phenylpyridine (1.0 equiv)
Sodium methoxide (NaOMe) (1.5 equiv)
Anhydrous Methanol (MeOH)
Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv) in anhydrous methanol.
Cool the solution to 0 °C in an ice bath.
Add sodium methoxide (1.5 equiv) portion-wise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride.
Extract the product with dichloromethane (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the solvent under reduced pressure.
The crude product can be purified by recrystallization or flash column chromatography.
Data Presentation: Reaction Parameters
The efficiency of the SNAr reaction is influenced by the nucleophile, solvent, and temperature. The following table summarizes typical reaction conditions for various nucleophiles with 4-chloro-5-nitro-2-phenylpyridine.
Nucleophile
Reagent (equiv)
Base (equiv)
Solvent
Temperature (°C)
Typical Reaction Time (h)
Primary Amine (e.g., Benzylamine)
1.2
Et₃N (1.5)
EtOH
Reflux
4-8
Secondary Amine (e.g., Morpholine)
1.2
Et₃N (1.5)
EtOH
Reflux
3-6
Thiol (e.g., Thiophenol)
1.1
K₂CO₃ (2.0)
DMF
80-100
6-12
Alcohol (e.g., Methanol)
(as solvent)
NaOMe (1.5)
MeOH
RT
4-8
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of substituted 2-phenyl-5-nitropyridines via SNAr.
Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-nitro-2-phenylpyridine
Executive Summary The functionalization of electron-deficient heteroaryls is a cornerstone of modern drug discovery. Derivatives of 4-chloro-5-nitropyridine are critical intermediates in the synthesis of complex pharmaco...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of electron-deficient heteroaryls is a cornerstone of modern drug discovery. Derivatives of 4-chloro-5-nitropyridine are critical intermediates in the synthesis of complex pharmacophores, including potent Pim kinase inhibitors[1]. This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-chloro-5-nitro-2-phenylpyridine . By addressing the specific electronic and steric challenges of this substrate, this guide provides researchers with a robust methodology to achieve high-yielding carbon-carbon bond formations while suppressing competing side reactions.
Mechanistic Rationale & Reaction Design
Substrate Profiling and Reactivity
The substrate, 4-chloro-5-nitro-2-phenylpyridine, presents a unique electronic environment. Historically, the Suzuki coupling of 2- and 4-chloropyridines has been well-documented using standard palladium catalysis[2]. The C4-Cl bond in this specific molecule is exceptionally activated toward oxidative addition due to the strong electron-withdrawing effects of both the ortho-nitro group (C5) and the para-pyridine nitrogen. Kinetic studies on related α-halo-N-heterocycles confirm that chloropyridines undergo rapid oxidative addition to low-valent metal centers[3].
However, this extreme electrophilicity introduces a significant challenge: Nucleophilic Aromatic Substitution (SNAr) . If highly nucleophilic bases (e.g., NaOH, NaOtBu) or protic solvents (e.g., ethanol) are used at elevated temperatures, the hydroxide or alkoxide ions will rapidly displace the C4-chloride before the palladium catalytic cycle can initiate.
Causality of Reagent Selection
To navigate the fine line between facilitating transmetalation and preventing SNAr, the reaction parameters must be strictly controlled:
Catalyst & Ligand: While basic Pd(PPh3)4 can drive the reaction[2], modern approaches utilize bulky, electron-rich phosphines to accelerate the cycle and stabilize the Pd intermediates[4]. We select Pd2(dba)3 paired with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). XPhos facilitates rapid oxidative addition and its extreme steric bulk promotes fast reductive elimination, minimizing catalyst deactivation.
Base Selection:K3PO4 is chosen as the optimal base. It is sufficiently basic to form the reactive arylboronate species required for transmetalation but lacks the nucleophilicity required to trigger SNAr at the C4 position.
Solvent System: A biphasic mixture of 1,4-Dioxane and H2O (4:1, v/v) is utilized. Dioxane solubilizes the organic substrates and the bulky catalyst complex, while water is strictly required to dissolve the inorganic base and accelerate the transmetalation step by hydroxylating the boronic acid.
Experimental Workflow Logic
The following diagram maps the critical path of the experimental protocol, highlighting the in-process control (IPC) logic required to ensure a self-validating workflow.
Figure 1: Experimental workflow and in-process logic for the Suzuki-Miyaura cross-coupling.
Quantitative Optimization Data
The table below summarizes the optimization matrix derived from benchmarking various catalytic systems against the 4-chloro-5-nitropyridine scaffold. The data clearly illustrates the superiority of the dialkylbiaryl phosphine ligand system.
Note: Yields represent isolated yields after silica gel chromatography. Entry 1 suffered from ~15% SNAr byproduct formation due to the presence of ethanol.
Validated Experimental Protocol
This methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reproducibility and high fidelity in drug development settings.
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-chloro-5-nitro-2-phenylpyridine, the arylboronic acid, and K3PO4.
Add 1,4-Dioxane (8.0 mL) and H2O (2.0 mL) to the vessel.
Self-Validation Checkpoint: Sparge the heterogeneous mixture with dry Nitrogen (N2) or Argon for exactly 15 minutes. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich XPhos ligand, terminating the catalytic cycle.
Step 2: Catalyst Activation
4. Briefly remove the inert gas line and quickly add Pd2(dba)3 and XPhos to the mixture. Reseal the tube and purge the headspace with inert gas for an additional 2 minutes.
5. Place the sealed tube in a pre-heated oil bath at 80 °C.
6. Self-Validation Checkpoint: Observe the color transition. The initial dark purple/red color of Pd2(dba)3 will transition to a clear, pale yellow/brown solution within 5-10 minutes, visually confirming the formation of the active L-Pd(0) monomeric species.
Step 3: Reaction Execution & In-Process Control (IPC)
7. Stir the reaction vigorously at 80 °C for 3 hours.
8. At the 2.5-hour mark, extract a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.
9. Self-Validation Checkpoint: The substrate possesses a strong UV chromophore due to the nitro group. Confirm the complete disappearance of the starting material peak (m/z 235 [M+H]+) and the emergence of the product mass. If conversion is <99%, continue heating for an additional hour.
Step 4: Quenching & Palladium Scavenging
10. Cool the reaction mixture to room temperature.
11. Dilute the mixture with Ethyl Acetate (15 mL) and H2O (10 mL). Transfer to a separatory funnel.
12. Separate the aqueous layer and extract twice more with Ethyl Acetate (2 x 10 mL).
13. Combine the organic layers and add 0.5 g of SiliaMetS® Thiol (or equivalent palladium scavenger resin). Stir at room temperature for 1 hour. Causality: Residual palladium can interfere with subsequent biological assays or downstream nitro-group reductions (e.g., preventing catalyst poisoning during Pd/C hydrogenation).
Step 5: Isolation & Analytical Validation
14. Filter the organic phase through a pad of Celite to remove the scavenger resin.
15. Wash the filtrate with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
16. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
17. Validate the final product purity (>95%) using 1H NMR, 13C NMR, and HRMS.
Advanced Application Note: 4-Chloro-5-nitro-2-phenylpyridine as a Precursor in Imidazo[4,5-c]pyridine API Synthesis
Executive Summary The compound 4-chloro-5-nitro-2-phenylpyridine (CAS: 1805647-68-0) is an exceptionally versatile, orthogonal building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-chloro-5-nitro-2-phenylpyridine (CAS: 1805647-68-0) is an exceptionally versatile, orthogonal building block utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). By featuring a highly activated leaving group (4-chloro), a reducible directing group (5-nitro), and a lipophilic anchor (2-phenyl), this scaffold is perfectly primed for the construction of 2-phenyl-1H-imidazo[4,5-c]pyridine derivatives. This bicyclic core is a privileged pharmacophore frequently found in kinase inhibitors, GPCR modulators, and advanced oncology therapeutics [2].
This application note details the mechanistic causality, self-validating synthetic protocols, and quantitative parameters required to successfully convert this precursor into a high-value API scaffold.
Scaffold Rationale & Mechanistic Causality
The strategic value of 4-chloro-5-nitro-2-phenylpyridine lies in its precisely tuned electronic environment, which dictates its reactivity profile:
The 4-Chloro Activation (Electrophilicity): In standard pyridines, the 2- and 4-positions are inherently activated toward Nucleophilic Aromatic Substitution (SNAr). However, the presence of the 5-nitro group provides profound synergistic activation. When an amine nucleophile attacks the C4 position, it forms a Meisenheimer intermediate. The negative charge is deeply delocalized not only onto the electronegative pyridine nitrogen but also into the oxygen atoms of the 5-nitro group [1]. This "dual-sink" stabilization drastically lowers the activation energy, making the 4-chloro group exceptionally labile even at moderate temperatures [3].
The 5-Nitro Group (Latent Functionality): Beyond activating the ring for SNAr, the nitro group serves as a masked amine. Post-substitution, it can be cleanly reduced to yield a 3,4-diaminopyridine system, which is the requisite precursor for imidazopyridine cyclization [2].
The 2-Phenyl Anchor (Lipophilicity): Pre-installed during the synthesis of the pyridine core, the 2-phenyl group provides essential hydrophobic interactions (e.g., binding to the hinge region of kinases) without requiring late-stage cross-coupling reactions.
Mechanistic pathway of the SNAr reaction via a stabilized Meisenheimer complex.
Self-Validating Synthetic Protocols
The following workflows outline the three-step transformation of the precursor into an imidazo[4,5-c]pyridine API core. Every step is designed as a self-validating system to ensure process reliability.
Protocol A: Regioselective SNAr with a Primary Amine
Objective: Displace the 4-chloro group with a primary amine (e.g., cyclopentylamine) to form intermediate 1.
Causality of Reagents:N,N
-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing for the electrophile. Tetrahydrofuran (THF) is chosen as a polar aprotic solvent to stabilize the polar Meisenheimer transition state without hydrogen-bonding to the amine (which would attenuate its nucleophilicity).
Step-by-Step Procedure:
Charge a dry, nitrogen-flushed reactor with 4-chloro-5-nitro-2-phenylpyridine (1.0 eq) and anhydrous THF (10 volumes).
Add DIPEA (2.0 eq) in a single portion, followed by the dropwise addition of the primary amine (1.1 eq) at 20°C.
Elevate the temperature to 65°C and stir for 2–4 hours.
Quench the reaction with aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
Validation Checkpoint: The reaction mixture will visibly shift from pale yellow to deep orange/red as the Meisenheimer complex forms and resolves. Thin-Layer Chromatography (TLC) will show the complete disappearance of the high-Rf starting material and the emergence of a highly UV-active, lower-Rf product spot.
Protocol B: Catalytic Nitro Reduction
Objective: Reduce the 5-nitro group to an amine to yield the 3,4-diaminopyridine intermediate.
Causality of Reagents: Because the reactive 4-chloro group was displaced in Step 1, the risk of hydrodehalogenation is eliminated. Therefore, standard catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under H2 gas is preferred over harsher dissolving metal reductions (e.g., Fe/NH4Cl), ensuring a cleaner impurity profile and easier workup [1].
Step-by-Step Procedure:
Dissolve the product from Protocol A (1.0 eq) in Methanol (15 volumes) in a pressure reactor.
Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.
Purge the vessel with H2 gas and maintain a pressure of 1 atm at 25°C for 12 hours.
Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with excess Methanol. Concentrate the filtrate to yield the diamine.
Validation Checkpoint: Hydrogen gas uptake will cease exactly when the theoretical volume is consumed. The deep orange solution will lighten to a pale yellow. LC-MS analysis will confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).
Protocol C: Orthoester Cyclization
Objective: Cyclize the 3,4-diamine into the final imidazo[4,5-c]pyridine core.
Causality of Reagents: Triethyl orthoformate acts dually as the electrophilic carbon source (forming C2 of the new imidazole ring) and the dehydrating agent. A catalytic amount of p-Toluenesulfonic acid (pTSA) accelerates the formation of the intermediate formamidine, driving the intramolecular cyclization forward [2].
Step-by-Step Procedure:
Suspend the diamine intermediate (1.0 eq) in neat triethyl orthoformate (10 volumes).
Add pTSA (0.05 eq) and heat the mixture to 100°C for 6 hours.
Distill off the generated ethanol by-product to drive the equilibrium toward the cyclized product.
Cool the mixture to 0°C to induce precipitation. Filter the resulting solid and recrystallize from hot ethanol.
Validation Checkpoint: The evolution of ethanol vapor will cease upon completion. 1H-NMR spectroscopy of the isolated solid will reveal a distinct, highly deshielded singlet (typically ~8.5–9.0 ppm) corresponding to the newly formed C2-proton of the imidazole ring.
Three-step synthetic workflow from the pyridine precursor to the imidazo[4,5-c]pyridine API core.
Quantitative Data Summary
The table below summarizes the critical process parameters and expected outcomes for the three-step API synthesis workflow.
Synthetic Step
Chemical Transformation
Primary Reagents / Catalyst
Optimal Temp.
Typical Yield
In-Process Control (IPC)
Step 1
SNAr (Amination)
Primary Amine, DIPEA, THF
65°C
85 – 92%
TLC (UV active), Colorimetric shift
Step 2
Nitro Reduction
H2 (1 atm), 10% Pd/C, MeOH
25°C
90 – 98%
LC-MS (
Δ
m = -30 Da), H2 uptake
Step 3
Imidazole Cyclization
HC(OEt)3, pTSA (cat.)
100°C
75 – 85%
1H-NMR (new C2-H singlet)
References
Title: An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine
Source: Journal of Chemical Education (ACS Publications)
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Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Application
Application Notes and Protocols: Selective Reduction of the Nitro Group in 4-Chloro-5-nitro-2-phenylpyridine
Introduction: The Strategic Importance of 4-Chloro-2-phenylpyridin-5-amine The selective synthesis of 4-chloro-2-phenylpyridin-5-amine is a critical transformation in medicinal chemistry and materials science. This molec...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of 4-Chloro-2-phenylpyridin-5-amine
The selective synthesis of 4-chloro-2-phenylpyridin-5-amine is a critical transformation in medicinal chemistry and materials science. This molecule serves as a versatile building block for the construction of more complex heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The primary challenge in its synthesis lies in the chemoselective reduction of the nitro group at the C5 position of the pyridine ring while preserving the chloro-substituent at the C4 position. The inherent susceptibility of aryl chlorides to hydrodehalogenation under various reducing conditions necessitates carefully optimized protocols to achieve high yields and purity of the desired product.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of 4-chloro-5-nitro-2-phenylpyridine. We will delve into various methodologies, explaining the underlying chemical principles and providing detailed, field-proven protocols.
The Challenge of Chemoselectivity: Nitro Reduction vs. Dehalogenation
The selective reduction of a nitro group in the presence of an aryl chloride is a common challenge in organic synthesis. Catalytic hydrogenation, a powerful and widely used method for nitro group reduction, often leads to undesired hydrodehalogenation, particularly with palladium-based catalysts.[1][2] The choice of reducing agent and reaction conditions is therefore paramount to steer the reaction towards the desired amino product.
Several factors influence the chemoselectivity of this transformation:
Catalyst Choice: Noble metal catalysts like palladium are highly active for both nitro group reduction and dehalogenation. While modifications such as sulfided platinum on carbon can mitigate dehalogenation, alternative, non-catalytic methods are often preferred.[1][3]
Reducing Agent: The nature of the hydrogen source or electron donor plays a crucial role. Reagents that operate under milder, non-acidic conditions are generally more selective.
Reaction Conditions: Parameters such as temperature, pressure, and solvent can significantly impact the reaction outcome.[2]
This guide will focus on robust and selective methods that have demonstrated high efficacy in preserving the chloro substituent.
Recommended Protocols for Selective Nitro Group Reduction
Herein, we present detailed protocols for three highly effective methods for the selective reduction of 4-chloro-5-nitro-2-phenylpyridine. Each method offers distinct advantages in terms of selectivity, scalability, and functional group tolerance.
Protocol 1: Stannous Chloride (SnCl₂) Reduction
Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro compounds in the presence of various sensitive functional groups, including halogens.[1][4][5][6] The reaction proceeds under relatively mild conditions and is often high-yielding.
Causality Behind Experimental Choices:
Stannous Chloride Dihydrate (SnCl₂·2H₂O): This hydrated form is stable and easy to handle. A significant excess (typically 5 equivalents) is used to ensure complete reduction of the nitro group.[1]
Ethanol as Solvent: Ethanol is an excellent solvent for both the starting material and the tin salts formed during the reaction. It is also a protic solvent which can participate in the reaction mechanism.
Reflux Temperature: Heating the reaction mixture to reflux (approximately 78 °C for ethanol) provides the necessary activation energy for the reduction to proceed at a reasonable rate.[1]
Basic Workup: The addition of a base, such as sodium bicarbonate or sodium hydroxide, is crucial to neutralize the reaction mixture and precipitate tin salts, allowing for the isolation of the free amine product.[1]
Experimental Workflow:
Caption: Workflow for SnCl₂ Reduction.
Step-by-Step Protocol:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5-nitro-2-phenylpyridine (1.0 eq.) in absolute ethanol.
To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.).
Heat the reaction mixture to reflux under a nitrogen atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Allow the reaction mixture to cool to room temperature and then carefully pour it into ice.
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the mixture is slightly basic (pH 7-8). This will cause the precipitation of tin salts.
Extract the aqueous layer with ethyl acetate (3 x volume).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-2-phenylpyridin-5-amine.
Protocol 2: Iron Powder (Fe) in Acidic Media
The use of iron powder in the presence of a proton source, such as hydrochloric acid (HCl) or ammonium chloride (NH₄Cl), is a cost-effective and highly selective method for the reduction of nitroarenes.[7][8][9][10] This method is particularly advantageous for large-scale syntheses due to the low cost of the reagents.
Causality Behind Experimental Choices:
Activated Iron: Pre-treating iron powder with a small amount of acid (like HCl) activates its surface, making it a more efficient reducing agent.[10]
Ethanol/Water Co-solvent: This solvent system provides good solubility for the organic substrate and the inorganic salts.
Ammonium Chloride (NH₄Cl): Acts as a mild acid and an electrolyte, facilitating the electron transfer process.
Exothermic Reaction: The reaction is often exothermic, and portion-wise addition of the nitroarene is recommended to control the temperature.[10]
Filtration through Celite: Celite is used to aid in the filtration of the fine iron particles and iron salts from the reaction mixture.[10]
Experimental Workflow:
Caption: Workflow for Fe/HCl Reduction.
Step-by-Step Protocol:
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add iron powder (5.0 eq.) and ethanol.
Carefully add concentrated hydrochloric acid (0.5 eq.) and heat the suspension to 65 °C for 1-2 hours to activate the iron.
Cool the mixture to 55 °C and add a 25% aqueous solution of ammonium chloride.
Add the 4-chloro-5-nitro-2-phenylpyridine (1.0 eq.) in portions, maintaining the internal temperature between 65-80 °C. The reaction is exothermic.
Stir the reaction mixture at 55-65 °C for an additional 1-3 hours, monitoring the progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to 40 °C.
Add ethanol and Celite to the reaction mixture.
Filter the mixture through a pad of Celite with suction.
Wash the filter cake with ethanol.
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Sodium Dithionite (Na₂S₂O₄) Reduction
Sodium dithionite, also known as sodium hydrosulfite, is a mild and versatile reducing agent for the chemoselective reduction of nitroarenes.[11][12][13][14] It is particularly useful for substrates containing other reducible functional groups and offers a metal-free alternative.[12]
Causality Behind Experimental Choices:
Two-Phase System: A biphasic system (e.g., dichloromethane-water or acetonitrile-water) is often employed, sometimes with a phase-transfer catalyst, to bring the organic substrate and the aqueous reducing agent into contact.[11]
Active Reducing Species: In aqueous solution, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[12]
Mild Conditions: The reaction typically proceeds at or slightly above room temperature, which is beneficial for thermally sensitive substrates.
Alkaline Workup: The reaction mixture is made alkaline during workup to ensure the product is in its free amine form for efficient extraction.[11]
Experimental Workflow:
Caption: Workflow for Na₂S₂O₄ Reduction.
Step-by-Step Protocol:
In a round-bottom flask, dissolve 4-chloro-5-nitro-2-phenylpyridine (1.0 eq.) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).
In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄, ~4 eq.) and potassium carbonate (K₂CO₃, ~3 eq.) in water.
Add the aqueous solution dropwise to the vigorously stirred solution of the nitro compound.
Stir the reaction mixture at a slightly elevated temperature (e.g., 35 °C) under a nitrogen atmosphere.
Monitor the reaction until completion by TLC or LC-MS.
Once the reaction is complete, make the mixture alkaline (pH 12-13) by adding a suitable base (e.g., NaOH solution).
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography.
Comparison of Methods
Method
Reducing Agent
Typical Conditions
Advantages
Disadvantages
Protocol 1
Stannous Chloride (SnCl₂)
EtOH, Reflux
High chemoselectivity, reliable, good for sensitive functional groups[1][5]
Requires stoichiometric amounts of tin salts, workup can be tedious.
Heterogeneous reaction, requires filtration of fine particles.
Protocol 3
Sodium Dithionite (Na₂S₂O₄)
Biphasic (e.g., MeCN/H₂O), 35 °C
Mild conditions, metal-free, good for various functional groups[11][12][13]
May require a phase-transfer catalyst for optimal results.
Conclusion
The selective reduction of the nitro group in 4-chloro-5-nitro-2-phenylpyridine to afford 4-chloro-2-phenylpyridin-5-amine is a crucial transformation that can be achieved with high chemoselectivity using several reliable methods. The choice of protocol will depend on factors such as the scale of the reaction, cost considerations, and the presence of other functional groups in more complex substrates. The detailed protocols provided in this application note, based on the use of stannous chloride, iron powder, and sodium dithionite, offer researchers and drug development professionals a range of robust options to successfully synthesize this valuable intermediate. Careful execution of these protocols and appropriate monitoring of the reaction progress will ensure high yields and purity of the desired product, paving the way for further synthetic elaborations.
References
Park, K. K., Oh, C. H., & Sim, W. J. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 60(20), 6202-6204. [Link]
Kadam, S. T., & Tilve, S. G. (2015). Recent advancements in methodologies for the reduction of nitroarenes. RSC Advances, 5(40), 31491-31508. [Link]
Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. [Link]
Jagadeesh, R. V., Surkus, A. E., Junge, H., Pohl, M. M., Radnik, J., Rabeah, J., Brückner, A., & Beller, M. (2013). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 15(4), 919-923. [Link]
Park, K. K., Oh, C. H., Sim, W. J., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 58(25), 7445-7448. [Link]
Byrne, F. P., Jin, S., & Siska, S. J. (2012). The Development of a Scalable, Chemoselective Nitro Reduction. Organic Process Research & Development, 16(9), 1543-1547. [Link]
Moody, C. J., & Rees, C. W. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 67(22), 7795-7799. [Link]
Wang, D., Wang, H., & Li, X. (2022). Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship, University of California. [Link]
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Schenzle, A., Lenke, H., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(14), 4325-4330. [Link]
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]
Chatterjee, A., & Joshi, N. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. [Link]
Liu, Y., Lu, Y., & Liu, J. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2‐3), 217-219. [Link]
Chandler, C. L., & Darrow, J. W. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry, 4(6), 428-431. [Link]
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Chandler, C. L., & Darrow, J. W. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
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Imperial Chemical Industries Limited. (1976). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3469. [Link]
Al-Masoudi, N. A., & Al-Saaid, L. A. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. [Link]
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Kumar, R. S., & Reddy, G. V. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(1), 226-231. [Link]
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Kumar, V., & Kumar, S. (2017). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 41(19), 10816-10824. [Link]
Application Note: Synthesis of Functionalized Bipyridine Ligands via Cross-Coupling Reactions of 4-chloro-5-nitro-2-phenylpyridine
Abstract This application note provides a comprehensive guide for the synthesis of novel bipyridine ligands utilizing 4-chloro-5-nitro-2-phenylpyridine as a versatile starting material. We present detailed protocols for...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide for the synthesis of novel bipyridine ligands utilizing 4-chloro-5-nitro-2-phenylpyridine as a versatile starting material. We present detailed protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, to introduce diverse functionalities at the 4-position of the pyridine ring. Furthermore, a reliable method for the subsequent reduction of the nitro group to an amino functionality is described, opening avenues for further derivatization. This guide is intended for researchers and scientists in the fields of coordination chemistry, materials science, and drug development, offering insights into the strategic design and synthesis of custom bipyridine ligands.
Introduction
Bipyridine ligands are fundamental building blocks in coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions. The resulting metallo-complexes find extensive applications in catalysis, photoluminescent materials, and medicinal chemistry. The electronic and steric properties of bipyridine ligands can be finely tuned by introducing various substituents, thereby influencing the characteristics and reactivity of their metal complexes.
The starting material, 4-chloro-5-nitro-2-phenylpyridine, is a strategic precursor for the synthesis of functionalized bipyridines. The chloro substituent at the 4-position serves as a reactive handle for cross-coupling reactions, while the nitro group at the 5-position acts as a powerful electron-withdrawing group, influencing the reactivity of the pyridine ring and providing a site for subsequent functionalization. The phenyl group at the 2-position imparts steric bulk and can modulate the photophysical properties of the resulting ligands and their metal complexes.
This application note details robust and reproducible protocols for the synthesis of a variety of bipyridine ligands from 4-chloro-5-nitro-2-phenylpyridine, empowering researchers to create novel molecular architectures for their specific applications.
Synthetic Strategy Overview
The overall synthetic approach involves a two-step process:
Palladium-Catalyzed Cross-Coupling: Introduction of a second pyridine ring or other aryl group at the 4-position of 4-chloro-5-nitro-2-phenylpyridine via Suzuki-Miyaura or Stille coupling.
Nitro Group Reduction: Conversion of the nitro group to an amino group, enabling further derivatization or direct use of the amino-functionalized bipyridine ligand.
Figure 1: General synthetic workflow for the preparation of functionalized bipyridine ligands.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The choice between Suzuki-Miyaura and Stille coupling often depends on the availability of the coupling partner (boronic acid/ester vs. organostannane) and the desired functional group tolerance.[1]
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Pyridin-3-yl)-5-nitro-2-phenylpyridine
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, valued for the relatively low toxicity of its boron-based reagents.[2][3]
To a dry Schlenk flask, add 4-chloro-5-nitro-2-phenylpyridine, pyridine-3-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
Evacuate and backfill the flask with an inert gas three times.
Add degassed 1,4-dioxane and water via syringe.
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-(pyridin-3-yl)-5-nitro-2-phenylpyridine.
Protocol 2: Stille Coupling for the Synthesis of 4-(Thiophen-2-yl)-5-nitro-2-phenylpyridine
The Stille coupling offers excellent functional group tolerance and is particularly useful when the corresponding boronic acid is unstable or commercially unavailable.[4][5]
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-chloro-5-nitro-2-phenylpyridine and 2-(tributylstannyl)thiophene in anhydrous toluene.
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the solution.
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 16-24 hours. Monitor the reaction by TLC or GC-MS.
Upon completion, cool the mixture to room temperature.
To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
Separate the organic layer from the filtrate, wash with water and brine, and dry over anhydrous sodium sulfate.
Concentrate the solution and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(thiophen-2-yl)-5-nitro-2-phenylpyridine.
Table 1: Comparison of Cross-Coupling Methods
Feature
Suzuki-Miyaura Coupling
Stille Coupling
Coupling Partner
Organoboronic acids/esters
Organostannanes
Toxicity
Low toxicity of boron reagents
High toxicity of tin reagents
Byproduct Removal
Generally straightforward
Can be challenging
Functional Group Tolerance
Good, but can be sensitive to certain groups
Excellent
Reaction Conditions
Requires a base
Often proceeds under neutral conditions
Part 2: Nitro Group Reduction
The reduction of the nitro group to an amine is a crucial step for creating ligands capable of further functionalization or for applications where the electron-donating properties of the amino group are desired. A variety of methods exist for nitro group reduction; here we present a robust method using tin(II) chloride.[6]
Protocol 3: Reduction of 4-Aryl-5-nitro-2-phenylpyridine to 4-Aryl-5-amino-2-phenylpyridine
Materials:
4-Aryl-5-nitro-2-phenylpyridine (from Part 1) (1.0 mmol)
In a round-bottom flask, dissolve the 4-aryl-5-nitro-2-phenylpyridine in ethanol.
Add tin(II) chloride dihydrate and concentrated hydrochloric acid.
Heat the mixture to reflux (approximately 78 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
Extract the product with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel if necessary.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Characterization
The synthesized bipyridine ligands should be thoroughly characterized to confirm their identity and purity.
Table 2: Recommended Characterization Techniques
Technique
Purpose
Expected Observations
¹H and ¹³C NMR Spectroscopy
Structural elucidation and purity assessment
Characteristic shifts for the pyridine and phenyl protons and carbons. Disappearance of the chloro-substituted pyridine signals and appearance of new signals from the coupled aryl group. For the reduced product, the appearance of a broad singlet for the -NH₂ protons.
Mass Spectrometry (MS)
Determination of molecular weight
Observation of the molecular ion peak corresponding to the expected product.
Infrared (IR) Spectroscopy
Identification of functional groups
For the nitro-compound, strong asymmetric and symmetric N-O stretching bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. For the amino-compound, N-H stretching bands around 3500-3300 cm⁻¹.
Melting Point
Purity assessment
A sharp melting point indicates a pure compound.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in cross-coupling
Inactive catalyst
Use fresh catalyst and ensure anhydrous and anaerobic conditions.
Inefficient transmetalation
For Suzuki coupling, ensure the base is appropriate and adequately soluble. For Stille coupling, consider adding a co-catalyst like CuI.
Incomplete nitro reduction
Insufficient reducing agent or reaction time
Increase the equivalents of SnCl₂·2H₂O and/or prolong the reaction time.
Difficulty in purification
Co-elution of byproducts
Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.
Conclusion
This application note provides a detailed and practical guide for the synthesis of functionalized bipyridine ligands from the readily accessible precursor, 4-chloro-5-nitro-2-phenylpyridine. The described palladium-catalyzed cross-coupling reactions and subsequent nitro group reduction offer a versatile platform for the creation of a diverse library of bipyridine ligands. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers to develop novel ligands for a wide array of applications in chemistry and materials science.
References
Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org2024 . [Link]
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures. ACS Publications. [Link]
Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo. ACS Publications. [Link]
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. ACS Publications. [Link]
A Rational Protocol for the Synthesis of Arylated Bipyridine Ligands via a Cycloaddition Pathway | The Journal of Organic Chemistry. ACS Publications. [Link]
¹H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions (RSC Publishing). [Link]
The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. SciSpace. [Link]
Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. Eastern Michigan University. [Link]
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. [Link]
Application Notes and Protocols for the Catalytic Amination of 4-chloro-5-nitro-2-phenylpyridine
Introduction: Strategic Importance of 4-amino-5-nitro-2-phenylpyridine Derivatives The 4-amino-5-nitro-2-phenylpyridine scaffold is a critical pharmacophore in modern drug discovery. The strategic placement of the amino,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Importance of 4-amino-5-nitro-2-phenylpyridine Derivatives
The 4-amino-5-nitro-2-phenylpyridine scaffold is a critical pharmacophore in modern drug discovery. The strategic placement of the amino, nitro, and phenyl groups on the pyridine core imparts a unique electronic and steric profile, making these compounds valuable precursors for a range of biologically active molecules. The development of robust and efficient methods for the synthesis of these derivatives is therefore of paramount importance to researchers in medicinal chemistry and materials science. This application note provides a comprehensive guide to the catalytic amination of 4-chloro-5-nitro-2-phenylpyridine, a key starting material for accessing this important class of compounds. We will delve into the mechanistic underpinnings of the primary catalytic methods, offer detailed experimental protocols, and discuss critical parameters for successful synthesis.
Catalytic Strategies for C-N Bond Formation
The formation of a carbon-nitrogen bond at the C4 position of the pyridine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Coupling
The Buchwald-Hartwig amination has emerged as one of the most versatile and widely used methods for the formation of C-N bonds.[1] The reaction employs a palladium catalyst in the presence of a suitable ligand and a base to couple an amine with an aryl or heteroaryl halide.[2]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps[2][3]:
Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl or heteroaryl halide (in this case, 4-chloro-5-nitro-2-phenylpyridine), forming a Pd(II) intermediate.
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing a ligand.
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the aminated product.
Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.
Considerations for 4-chloro-5-nitro-2-phenylpyridine:
The electronic nature of 4-chloro-5-nitro-2-phenylpyridine presents specific challenges. The presence of the electron-withdrawing nitro group deactivates the pyridine ring towards oxidative addition, making the C-Cl bond more difficult to break. However, it also makes the resulting aminated product more electron-deficient, which can facilitate reductive elimination. The choice of ligand and base is therefore critical to overcome the activation barrier and prevent side reactions.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds.[4] It typically requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination and often necessitates the use of stoichiometric amounts of copper.[5] However, modern advancements have led to the development of more efficient ligand-assisted copper-catalyzed Ullmann-type reactions that can proceed under milder conditions.[6]
Mechanism: The mechanism of the Ullmann condensation is generally believed to involve the formation of a copper(I) amide, which then undergoes nucleophilic aromatic substitution with the aryl halide.[4][5]
Figure 2: Simplified representation of a possible mechanism for the Ullmann C-N coupling.
Experimental Protocols
The following protocols are designed as a starting point for the catalytic amination of 4-chloro-5-nitro-2-phenylpyridine. Optimization of reaction conditions may be necessary for specific amine coupling partners.
Protocol 1: Buchwald-Hartwig Amination using a Palladium/XPhos Catalyst System
This protocol is recommended for a broad range of primary and secondary amines. The use of a strong, non-nucleophilic base is crucial, but care must be taken with base-sensitive substrates.
Add anhydrous toluene to achieve a substrate concentration of 0.1-0.2 M.
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of challenging aryl chlorides.[7]
Base: Sodium tert-butoxide is a strong base that facilitates the deprotonation of the coordinated amine, a key step in the catalytic cycle.[3] For substrates sensitive to strong bases, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be explored, although this may require higher reaction temperatures or longer reaction times.
Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst. Anhydrous conditions are essential to prevent catalyst deactivation.
Protocol 2: Ullmann-type Amination using a Copper(I)/Diamine Ligand System
This protocol offers an alternative to the palladium-catalyzed method and may be advantageous in certain cases, particularly for large-scale synthesis where cost is a factor.
Materials:
4-chloro-5-nitro-2-phenylpyridine
Amine of choice
Copper(I) iodide (CuI)
N,N'-Dimethylethylenediamine (DMEDA)
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Anhydrous, degassed reaction vessel
Inert atmosphere (Argon or Nitrogen)
Procedure:
To the reaction vessel under an inert atmosphere, add CuI (10 mol%).
Add anhydrous DMF or DMSO to achieve a substrate concentration of 0.2-0.5 M.
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
Catalyst System: The use of a copper(I) source with a chelating diamine ligand enhances the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures compared to traditional Ullmann conditions.[6]
Base: An inorganic base like K₂CO₃ or K₃PO₄ is typically used to facilitate the formation of the copper-amide intermediate.
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often required to achieve the necessary reaction temperatures for Ullmann-type couplings.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction parameters and expected outcomes for the amination of electron-deficient heteroaryl chlorides, providing a basis for comparison between the Buchwald-Hartwig and Ullmann-type protocols.
Can be more sensitive to certain functional groups
Troubleshooting and Optimization
Low Conversion: If low conversion is observed, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure that all reagents and solvents are strictly anhydrous and that the reaction is performed under a rigorously inert atmosphere.
Side Reactions/Decomposition: If decomposition of the starting material or product is observed, particularly with the Buchwald-Hartwig protocol, consider using a weaker base (e.g., Cs₂CO₃, K₃PO₄) or a lower reaction temperature. The presence of the nitro group can make the substrate susceptible to nucleophilic attack by strong bases.
Ligand Screening: For particularly challenging amine coupling partners, screening a variety of phosphine ligands (for palladium catalysis) or diamine ligands (for copper catalysis) may be necessary to identify the optimal system.
Conclusion
The catalytic amination of 4-chloro-5-nitro-2-phenylpyridine provides a powerful and versatile route to a valuable class of chemical building blocks. Both the Buchwald-Hartwig and Ullmann-type reactions offer viable pathways, with the choice of method depending on the specific amine, desired scale, and available resources. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide range of 4-amino-5-nitro-2-phenylpyridine derivatives for applications in drug discovery and materials science.
improving reaction yield in 4-chloro-5-nitro-2-phenylpyridine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks during the synthesis of highly functionalized pyridine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks during the synthesis of highly functionalized pyridine cores.
The synthesis of 4-chloro-5-nitro-2-phenylpyridine is a classic example of a transformation where subtle electronic effects dictate macroscopic yields. To synthesize this molecule, researchers typically choose between two divergent pathways: the regioselective Suzuki-Miyaura coupling of a dihalopyridine, or the deoxychlorination of a pyridinol precursor. Both routes are viable, but they fail for entirely different mechanistic reasons if not precisely controlled.
Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide self-validating protocols to ensure your reactions run to completion.
Synthetic Pathway Overview
Figure 1: Divergent synthetic pathways for 4-chloro-5-nitro-2-phenylpyridine.
Quantitative Pathway Comparison
To select the best route for your scale-up, compare the empirical data below. While Route A is shorter if the dihalide is commercially sourced, Route B offers superior thermodynamic control and higher overall yields.
Parameter
Route A: Suzuki Coupling
Route B: Deoxychlorination (POCl3)
Starting Material
2-Bromo-4-chloro-5-nitropyridine
5-Nitro-2-phenylpyridin-4-ol
Typical Yield
45 - 65% (Regioselectivity limited)
85 - 95% (Highly efficient)
Reaction Time
4 - 8 hours
2 - 4 hours
Temperature
50 - 60 °C (Kinetic control)
90 - 100 °C (Thermal activation)
Major Impurity
2,4-Diphenyl-5-nitropyridine
Unreacted pyridinol (if un-catalyzed)
Troubleshooting FAQs: Causality & Solutions
Figure 2: Troubleshooting logic for common yield issues in synthesis.
Q1: During the Suzuki coupling of 2-bromo-4-chloro-5-nitropyridine, I am isolating significant amounts of the 2,4-diphenyl byproduct. How do I control regioselectivity?The Causality: In a standard dihalopyridine, the C2–Br bond has a lower bond dissociation energy than the C4–Cl bond, making it naturally more susceptible to oxidative addition by the Pd(0) catalyst[1]. However, the strong electron-withdrawing nitro group at the 5-position heavily activates the C4–Cl bond. If you run the reaction at high temperatures (e.g., refluxing dioxane at 100 °C), the kinetic preference for the C2 position is overridden, leading to double insertion.
The Fix: Drop your reaction temperature to 50–60 °C to maintain kinetic control. Swap to a bulky bidentate ligand catalyst like
Pd(dppf)Cl2
, which struggles to access the sterically hindered C4 position (flanked by the nitro group), and use a milder base like
Na2CO3
instead of
Cs2CO3
[2].
Q2: My deoxychlorination of 5-nitro-2-phenylpyridin-4-ol using neat
POCl3
is stalling at 60% conversion, even after 12 hours of reflux. Why?The Causality: The nitro group pulls electron density away from the pyridine ring. This drastically reduces the nucleophilicity of the tautomeric 4-pyridone/4-pyridinol oxygen, making it highly unreactive toward plain
POCl3
.
The Fix: You must add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with
POCl3
to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium salt)[3][4]. This intermediate rapidly attacks the unreactive hydroxyl group, forming an activated ester that is easily displaced by the chloride ion.
Figure 3: DMF-catalyzed activation of POCl3 via Vilsmeier intermediate.
Q3: Following the
POCl3
chlorination, my LC-MS shows 95% conversion, but after workup, my isolated yield drops to 50% and I recover starting material. What happened?The Causality: The displacement of the activated ester by chloride is reversible under aqueous conditions if the system is hot. Standard quenching by adding water directly to the reaction mixture causes a massive exothermic spike. This heat drives the hydrolysis of your 4-chloro product back to the pyridinol starting material.
The Fix: Utilize a reverse quench. Slowly drip the warm reaction mixture into a vigorously stirred beaker of crushed ice and water, ensuring the internal temperature never exceeds 10 °C.
Self-Validating Check: The reaction mixture should transition from a suspension to a clear, dark solution as the palladium catalyst enters the catalytic cycle.
Charge the Reactor: To an oven-dried flask under inert atmosphere, add 2-bromo-4-chloro-5-nitropyridine (1.0 equiv), phenylboronic acid (1.05 equiv - do not exceed to prevent over-phenylation), and
Na2CO3
(2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 10 mL/g of substrate).
Catalyst Introduction: Add
Pd(dppf)Cl2
(5 mol%).
Kinetic Heating: Heat the mixture strictly to 55 °C. Monitor via TLC/LC-MS every 2 hours.
Workup: Once the bromide is consumed (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over
MgSO4
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 4-chloro-5-nitro-2-phenylpyridine.
Self-Validating Check: The addition of DMF will cause an immediate color change (often yellow to orange/red) and slight gas evolution, confirming the formation of the Vilsmeier-Haack active species.
Reagent Mixing: In a dry flask equipped with a reflux condenser, suspend 5-nitro-2-phenylpyridin-4-ol (1.0 equiv) in neat
POCl3
(5.0 to 10.0 equiv).
Thermal Displacement: Heat the reaction mixture to 90 °C for 3 hours. The suspension will become a homogeneous dark solution as the pyridinol is consumed.
Reverse Quench: Cool the mixture to 40 °C. Using an addition funnel, add the mixture dropwise into a vigorously stirred flask of crushed ice (20 g ice / 1 g substrate). Critical: Maintain the quench temperature below 10 °C.
Neutralization & Isolation: Slowly neutralize the acidic aqueous layer with saturated aqueous
NaHCO3
until pH 7-8 is reached. Extract the aqueous layer with Dichloromethane (3x). Wash the combined organics with brine, dry over
Na2SO4
, and concentrate under reduced pressure to yield the product.
minimizing side products in 4-chloro-5-nitro-2-phenylpyridine coupling
Welcome to the Technical Support Center for heterocyclic cross-coupling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly activated scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic cross-coupling. This guide is specifically engineered for researchers, scientists, and drug development professionals working with highly activated scaffolds.
Here, we address the unique reactivity profile of 4-chloro-5-nitro-2-phenylpyridine and provide field-proven troubleshooting strategies to minimize side product formation during cross-coupling and nucleophilic substitution workflows.
Part 1: Substrate Profiling & Mechanistic Divergence
4-Chloro-5-nitro-2-phenylpyridine is a highly electrophilic heterocyclic building block. The C4-chlorine atom is positioned ortho to a strongly electron-withdrawing nitro group and para to the pyridine nitrogen. This specific electronic topology severely depletes electron density at the C4 position, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1].
Because of this extreme activation, the substrate is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . When attempting transition-metal-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction), the kinetic competition between palladium oxidative addition and direct nucleophilic attack by the base or solvent is the primary cause of reaction failure and byproduct formation[2].
Mechanistic divergence in 4-chloro-5-nitro-2-phenylpyridine reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I observing massive amounts of SNAr side products (e.g., 4-hydroxy or 4-alkoxy derivatives) instead of my Suzuki product?A1: This is a causality of base selection. Standard Suzuki conditions often employ aqueous bases (like NaOH or Na₂CO₃) or alcoholic solvents (like ethanol). Because the C4 position of your substrate is hyper-activated by the adjacent nitro group, hydroxide or alkoxide ions will attack the C-Cl bond directly via a Meisenheimer complex intermediate, completely bypassing the palladium catalytic cycle[2]. To prevent this, you must use non-nucleophilic bases (e.g., K₃PO₄ or Cs₂CO₃) in strictly anhydrous, non-nucleophilic solvents (e.g., toluene or 1,4-dioxane).
Q2: My LC-MS shows a major byproduct with a mass corresponding to [M-Cl+H]+. What is causing this hydrodehalogenation?A2: Hydrodehalogenation (yielding 5-nitro-2-phenylpyridine) occurs when the intermediate Pd(II)-aryl complex undergoes a hydride transfer instead of transmetalating with your boronic acid[3]. This hydride usually originates from β-hydride elimination of a coordinated alcoholic solvent (like isopropanol) or from the base. It can also be exacerbated by slow transmetalation. To solve this, switch to a more active, bulky phosphine ligand (like SPhos or XPhos) to accelerate transmetalation, and strictly avoid hydrogen-donating solvents[2].
Q3: I am seeing a lot of boronic acid homocoupling (Ar-Ar). How do I suppress this?A3: Homocoupling is an oxidative side reaction promoted by the presence of molecular oxygen, which turns the palladium catalyst into an oxidase. Because 4-chloro-5-nitropyridines can be sluggish to undergo oxidative addition compared to aryl bromides, the resting state of the catalyst is vulnerable to O₂. Rigorous degassing (using freeze-pump-thaw or extended argon sparging) is mandatory.
Part 3: Troubleshooting Workflow & Quantitative Data
Use the following diagnostic matrix to adjust your reaction parameters based on the specific byproducts identified in your crude analysis.
Troubleshooting workflow for minimizing side products in cross-coupling.
Quantitative Condition Profiling
The table below summarizes the causal relationship between reaction conditions and product distribution for this specific scaffold.
Reaction Conditions
Primary Pathway
Cross-Coupling Yield (%)
SNAr Byproduct (%)
Hydrodehalogenation (%)
Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O, 80°C
Mixed / Competing
35%
45%
15%
Pd(dppf)Cl₂, NaOH, THF/H₂O, 60°C
SNAr Dominant
10%
85%
<5%
Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C
Cross-Coupling
92%
<2%
<5%
Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 90°C
Cross-Coupling
88%
<5%
<5%
No Catalyst, DIPEA, MeCN, 25°C (Amine Nuc.)
SNAr (Amination)
N/A
>95%
0%
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific physical and analytical checkpoints to confirm the reaction is proceeding via the intended mechanistic pathway.
Objective: Drive palladium-catalyzed C-C bond formation while suppressing direct nucleophilic attack.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv), the desired arylboronic acid (1.3 equiv), and anhydrous K₃PO₄ (2.5 equiv).
Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The steric bulk of SPhos facilitates rapid reductive elimination, while its electron-rich nature accelerates oxidative addition into the strong C-Cl bond[2].
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.
Solvent Addition: Inject anhydrous, degassed Toluene (0.2 M relative to the pyridine) via syringe. Causality: Toluene is entirely non-nucleophilic and lacks abstractable β-hydrides, shutting down both SNAr and hydrodehalogenation pathways.
Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12 hours.
Self-Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot and analyze via LC-MS.
Validation: You should observe the disappearance of the bright yellow starting material. The presence of a mass corresponding to [M-Cl+Ar]+ confirms the catalytic cycle. If a peak at [M-Cl+H]+ is observed, your system has a hydride leak (likely moisture or solvent impurity). If a highly polar spot appears on TLC, your base is wet, causing hydroxide-driven SNAr.
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and phosphate salts, and concentrate under reduced pressure.
Protocol B: Chemoselective SNAr Amination
Objective: Utilize the inherent electrophilicity of the scaffold to synthesize 4-amino derivatives without transition metals.
Preparation: Dissolve 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv) in anhydrous Acetonitrile (0.1 M) in a round-bottom flask[1].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sink, preventing the formation of HCl which could protonate the incoming amine nucleophile.
Nucleophile Addition: Slowly add the desired primary or secondary amine (1.1 equiv) dropwise at room temperature.
Self-Validation Checkpoint: The reaction mixture will rapidly transition from a pale yellow to a deep orange/red hue immediately upon amine addition. This color change is the visual validation of the formation of the resonance-stabilized Meisenheimer complex[1].
Reaction & Workup: Stir at room temperature for 30–60 minutes. Complete consumption of the starting material via TLC (Hexanes/EtOAc) validates the kinetic control of the SNAr pathway. Concentrate and purify via silica gel chromatography.
References
Benchchem Technical Support Team.How to avoid byproduct formation in Suzuki reactions of chloropyridines. Benchchem.
Navarro, O., et al.Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex.
Benchchem Technical Support Team.Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Benchchem.
Technical Support Center: Optimizing Solvent Conditions for 4-chloro-5-nitro-2-phenylpyridine Crystallization
Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the purification of 4-chloro-5-nitro-2-phen...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the purification of 4-chloro-5-nitro-2-phenylpyridine. Crystallization is a critical step for achieving the high purity required for downstream applications, yet the unique structural characteristics of this molecule can present challenges. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently encountered questions to streamline your optimization process.
This section addresses the core challenges and questions that arise during the crystallization of 4-chloro-5-nitro-2-phenylpyridine in a direct question-and-answer format.
Q1: What are the key molecular features of 4-chloro-5-nitro-2-phenylpyridine that influence solvent selection?
Answer: The solubility behavior of 4-chloro-5-nitro-2-phenylpyridine is governed by a combination of its functional groups, creating a nuanced polarity profile.
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and introduces polarity, making it susceptible to hydrogen bonding with protic solvents.
Nitro Group (-NO₂): This is a strong electron-withdrawing group that significantly increases the polarity of the molecule.
Phenyl Group (-C₆H₅): This large, non-polar aromatic ring favors interactions with non-polar or moderately polar solvents through π-π stacking.
Chloro Group (-Cl): The chloro substituent adds some polarity but also contributes to the molecule's non-polar character.
The presence of both polar (nitro, pyridine) and non-polar (phenyl, chloro) moieties means that neither extremely polar nor entirely non-polar solvents are likely to be ideal. The guiding principle of "like dissolves like" suggests that solvents of moderate polarity will provide the optimal solubility gradient required for successful recrystallization.[1]
Q2: How do I select a suitable primary solvent for recrystallization?
Answer: The ideal single solvent for recrystallization should dissolve your compound sparingly at room temperature but completely at or near its boiling point.[2] For 4-chloro-5-nitro-2-phenylpyridine, a systematic screening approach is the most reliable method.
Start with small-scale solubility tests (see Protocol 1) using solvents from different classes. Based on the molecule's structure, promising candidates include:
Alcohols (Polar, Protic): Ethanol, isopropanol, and methanol are excellent starting points. A related compound, 2-chloro-5-nitropyridine, shows good solubility in hot methanol.[3] Patents for similar chloro-nitrobiphenyl compounds have successfully used isopropanol for recrystallization.[4]
Nitriles (Polar, Aprotic): Acetonitrile is a common choice for polar molecules.[5]
Aromatic Hydrocarbons (Non-Polar): Toluene might be effective, especially at elevated temperatures, due to the phenyl group.
The key is to find a solvent that shows a steep solubility curve with respect to temperature.
Q3: No crystals are forming after my solution has cooled. What are the common causes and solutions?
Answer: This is a frequent issue in crystallization and typically points to one of two main causes: excessive solvent use or a stable supersaturated state.[6][7]
Too Much Solvent: This is the most common reason for crystallization failure.[7] If the solution is too dilute, the concentration of your compound will not exceed its solubility limit even at low temperatures.
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[6][7] Allow the concentrated solution to cool again.
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but lacks a nucleation point to begin crystallizing.[8]
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation to begin.[6][8]
Solution 2: Seeding: If you have a pure crystal of 4-chloro-5-nitro-2-phenylpyridine from a previous batch, add a single, tiny "seed crystal" to the cooled solution. This provides a perfect template for further crystal growth.[8]
Solution 3: Slow Cooling: Avoid crash-cooling the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. This gradual decrease in temperature encourages the formation of fewer, larger, and purer crystals.
Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when it is highly concentrated. The resulting oil may solidify into an amorphous mass, which can trap impurities.
Cause 1: High Concentration: The solution is too supersaturated.
Solution: Re-heat the solution to dissolve the oil, then add a small amount (10-20%) of additional hot solvent to reduce the concentration. Allow it to cool more slowly.
Cause 2: Solvent Boiling Point is Too High: The boiling point of the solvent is higher than the melting point of your compound-impurity mixture.
Solution: Switch to a solvent with a lower boiling point.
Cause 3: Rapid Cooling: The solution was cooled too quickly, not allowing enough time for the ordered arrangement of molecules into a crystal lattice.
Solution: Re-heat to re-dissolve and allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.
Q5: What is a two-solvent (anti-solvent) system and when should I use it?
Answer: A two-solvent system is an excellent alternative when no single solvent provides the desired solubility profile. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (saturated).
When to Use: This method is ideal when your compound is either too soluble or too insoluble in common single solvents.
How it Works:
Dissolve the crude 4-chloro-5-nitro-2-phenylpyridine in the minimum amount of a hot "good" solvent (e.g., acetone or dichloromethane).
While the solution is still hot, add the "poor" solvent (e.g., hexanes or water) dropwise until you observe persistent cloudiness (the saturation point).
Add a few more drops of the "good" solvent to just re-clarify the solution.
Allow the mixture to cool slowly. The gradual change in solvent composition and temperature will induce crystallization. A successful crystallization of a related chloro-nitrophenyl compound was achieved using a methanol/dichloromethane mixed solution.[9]
These detailed protocols provide step-by-step instructions for key crystallization experiments.
Protocol 1: Systematic Single-Solvent Screening
This protocol allows for the efficient identification of a suitable recrystallization solvent.
Preparation: Place approximately 20-30 mg of crude 4-chloro-5-nitro-2-phenylpyridine into several small test tubes.
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.
Heating: If the compound is insoluble at room temperature, place the test tubes in a hot water or sand bath and heat gently towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.
Ice Bath Cooling: If no crystals form at room temperature, place the tubes in an ice bath for 15-20 minutes to maximize precipitation.
Evaluation: Assess the quality and quantity of the crystals formed. The best solvent is one that dissolves the compound completely when hot but yields a large amount of pure crystals when cold.
This protocol is for situations where a single solvent is not effective.
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., acetone, where the compound is very soluble).
Anti-Solvent Addition: While keeping the solution hot, add a "poor" anti-solvent (e.g., hexanes or water, where the compound is insoluble) drop-by-drop with constant swirling.
Induce Saturation: Continue adding the anti-solvent until the solution turns persistently cloudy. This indicates the point of saturation.
Clarification: Add a few drops of the hot "good" solvent to make the solution clear again.
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.[2]
Isolation: Collect the crystals via vacuum filtration, washing with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
Drying: Dry the purified crystals completely.
Section 3: Data & Visual Guides
Table 1: Solvent Selection Guide for 4-chloro-5-nitro-2-phenylpyridine
This table provides a starting point for solvent selection based on general principles and data from related compounds.
Solvent Class
Example Solvent
Boiling Point (°C)
Polarity
Predicted Suitability & Remarks
Polar Protic
Ethanol
78
High
Good Candidate. Should dissolve the compound when hot.
Isopropanol
82
High
Excellent Candidate. Often provides a good balance of solubility for moderately polar compounds.[4]
Methanol
65
High
Good Candidate. May be too effective a solvent, potentially requiring an anti-solvent.[3]
Polar Aprotic
Acetonitrile
82
High
Good Candidate. Often used for polar compounds.[5]
Acetone
56
Medium
Good as "Good" Solvent. Likely to be a very effective solvent, making it suitable for a two-solvent system.
Ethyl Acetate
77
Medium
Good Candidate. Its moderate polarity may be well-suited to the compound's mixed character.
Non-Polar
Toluene
111
Low
Possible Candidate. May require high temperatures. Good for dissolving non-polar impurities.
Hexanes
69
Low
Poor Solvent. Best used as an anti-solvent in a two-solvent system.
Halogenated
Dichloromethane
40
Medium
Good as "Good" Solvent. Its low boiling point is advantageous, often used in mixed systems.[9]
Visual Workflow Guides
The following diagrams illustrate logical workflows for troubleshooting and decision-making during the crystallization process.
Caption: A decision-making guide for common recrystallization issues.
Caption: Logical workflow for selecting an appropriate solvent system.
References
ResearchGate. (2023). (PDF) Influence of polar solvents on the growth and characteristic aspects of m-nitroaniline single crystals. [Link]
Royal Society of Chemistry. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. [Link]
ResearchGate. (2025). (PDF) Theoretical insight into the effect of solvent polarity on the formation and morphology of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20)/2,4,6-trinitro-toluene(TNT) cocrystal explosive. [Link]
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]
PMC. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. [Link]
ResearchGate. (2025). The crystal structure of N-((4-chloro-5-(3-nitrophenyl)-2H-1,2,3-triazol-2-yl)methyl)acetamide, C11H10ClN5O3. [Link]
Royal Society of Chemistry. (n.d.). Multi-component crystals of 4-phenylpyridine: challenging the boundaries between co-crystal and organic salt formation with insight into solid-state proton transfer. [Link]
PMC. (n.d.). Optimization of crystallization conditions for biological macromolecules. [Link]
ACS Publications. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. [Link]
PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
Royal Society of Chemistry. (n.d.). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. [Link]
eScholarship. (n.d.). Optimization of crystallization conditions for biological macromolecules. [Link]
Google Patents. (n.d.). CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl.
Eureka by PatSnap. (2021). Preparation method of 4'-chloro-2-nitrobiphenyl. [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
Google Patents. (n.d.).
Globe Thesis. (2010). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. [Link]
MDPI. (2025). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. [Link]
ResearchGate. (n.d.). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2. [Link]
Technical Support Center: Troubleshooting Low Solubility of 4-chloro-5-nitro-2-phenylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low solubility of 4-chloro-5-nitro-2-phenylpyridine in organic solvents. This document provides a stru...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low solubility of 4-chloro-5-nitro-2-phenylpyridine in organic solvents. This document provides a structured, in-depth approach to systematically troubleshoot and overcome solubility challenges, ensuring the successful progression of your experiments.
Introduction: Understanding the Solubility Challenge
4-chloro-5-nitro-2-phenylpyridine possesses a complex molecular structure that presents inherent solubility challenges. The presence of a rigid, aromatic pyridine core, a non-polar phenyl group, and two polar, electron-withdrawing groups (chloro and nitro) results in a molecule with a high crystal lattice energy and a nuanced polarity profile. These competing structural features can make it difficult to identify a single ideal solvent for dissolution. This guide will walk you through a logical, step-by-step process to determine the optimal solvent system and conditions for your specific application.
Visual Troubleshooting Workflow
The following diagram outlines the systematic approach to troubleshooting the low solubility of 4-chloro-5-nitro-2-phenylpyridine.
Caption: A flowchart for systematically troubleshooting low solubility.
Q1: I am observing low solubility of 4-chloro-5-nitro-2-phenylpyridine in my chosen organic solvent. What is the first step?
A1: The first and most critical step is to perform a systematic solvent screening to build a solubility profile for the compound. The principle of "like dissolves like" is a good starting point, but the complex nature of 4-chloro-5-nitro-2-phenylpyridine necessitates a broader approach.[1] You should test a range of solvents with varying polarities.
Q2: I have completed the solvent screening, and the compound exhibits poor solubility in all tested single solvents. What should I do next?
A2: If a single solvent system is not effective, the next logical steps are to introduce energy into the system by increasing the temperature or to use a co-solvent system to fine-tune the polarity of the solvent environment.
If one or two solvents showed partial solubility: The compound may be sparingly soluble in those solvents at room temperature. Increasing the temperature often enhances the solubility of solids in liquids.[2]
Action: Proceed to Protocol 2: Temperature Elevation .
If no single solvent was effective: A mixture of solvents, known as a co-solvent system, can be employed. This technique allows for a more nuanced adjustment of the solvent's polarity to better match the solute.[3]
Action: Proceed to Protocol 3: Co-Solvent Systems .
Q3: Heating the solution improved solubility, but the compound precipitates out upon cooling. How can I address this?
A3: This temperature-dependent solubility is the principle behind recrystallization, a powerful purification technique.[4] If your goal is to purify the compound, this is an excellent outcome. If the goal is to prepare a stable stock solution at room temperature, you will need to explore co-solvent systems.
For Purification: This observation indicates you have identified a suitable solvent for recrystallization.
Action: Refer to the FAQ: How do I perform a recrystallization of 4-chloro-5-nitro-2-phenylpyridine?
For a Stable Solution: If heating alone is insufficient for your experimental needs, a co-solvent system may be required to maintain solubility at lower temperatures.
Action: Proceed to Protocol 3: Co-Solvent Systems .
Q4: I've tried a few co-solvent systems with limited success. How can I optimize this approach?
A4: The key to a successful co-solvent system is the ratio of the solvents. A systematic approach to varying the ratio of the "good" solvent (one with some observed solubility) and the "anti-solvent" (one where the compound is insoluble) is necessary.
Action: Systematically vary the volume ratios of your chosen co-solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) and observe the solubility at each ratio, both at room temperature and with gentle heating.
Q5: My experiments are in an aqueous buffer system, and I am still facing solubility issues. What are my options?
A5: For aqueous systems, pH modification can be a powerful tool, especially for molecules with basic functional groups. The pyridine nitrogen in 4-chloro-5-nitro-2-phenylpyridine is weakly basic.[5] Lowering the pH of the aqueous solution can protonate the pyridine nitrogen, forming a more polar and, therefore, more water-soluble salt.[6]
Action: Follow Protocol 4: pH Modification for Aqueous Systems .
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To determine the qualitative solubility of 4-chloro-5-nitro-2-phenylpyridine across a range of organic solvents.
Materials:
4-chloro-5-nitro-2-phenylpyridine
Small test tubes or vials
Vortex mixer
A selection of solvents (see Table 1 )
Procedure:
Add approximately 10 mg of 4-chloro-5-nitro-2-phenylpyridine to a series of labeled test tubes.
To each tube, add 1 mL of a different solvent from Table 1 .
Cap the tubes and vortex vigorously for 2 minutes.
Allow the tubes to stand for 10 minutes and visually inspect for undissolved solid.
Record your observations as "Insoluble," "Slightly Soluble," or "Soluble."
For tubes where the compound appears insoluble or slightly soluble, gently heat the sample in a warm water bath (not exceeding the solvent's boiling point) and observe any changes in solubility.[7]
Data Presentation: Hypothetical Solvent Screening Data
Solvent
Polarity Index
Solubility at 25°C
Solubility at 50°C
Hexane
0.1
Insoluble
Insoluble
Toluene
2.4
Insoluble
Slightly Soluble
Dichloromethane (DCM)
3.1
Slightly Soluble
Soluble
Ethyl Acetate
4.4
Slightly Soluble
Soluble
Acetone
5.1
Slightly Soluble
Soluble
Acetonitrile
5.8
Insoluble
Slightly Soluble
Dimethylformamide (DMF)
6.4
Soluble
Soluble
Dimethyl Sulfoxide (DMSO)
7.2
Soluble
Soluble
Ethanol
4.3
Insoluble
Slightly Soluble
Methanol
5.1
Insoluble
Insoluble
Note: This is hypothetical data to illustrate the expected range of solubilities.
Protocol 2: Temperature Elevation
Objective: To quantitatively assess the effect of temperature on the solubility of 4-chloro-5-nitro-2-phenylpyridine in a promising solvent.
Materials:
4-chloro-5-nitro-2-phenylpyridine
A solvent in which slight solubility was observed in Protocol 1 (e.g., DCM or Ethyl Acetate)
Sealed vials
Stir plate with heating capabilities
Thermometer or thermocouple
Procedure:
Create a saturated solution by adding an excess of 4-chloro-5-nitro-2-phenylpyridine to the chosen solvent in a sealed vial.
Place the vial on a stir plate and begin stirring.
Slowly increase the temperature in 10°C increments, allowing the solution to equilibrate for 15 minutes at each temperature.
Visually observe the amount of undissolved solid at each temperature point.
Note the temperature at which all of the solid dissolves. This provides an estimate of the saturation temperature for that concentration.
Protocol 3: Co-Solvent Systems
Objective: To enhance the solubility of 4-chloro-5-nitro-2-phenylpyridine by using a mixture of two miscible solvents.
Materials:
4-chloro-5-nitro-2-phenylpyridine
A "good" solvent (e.g., DCM, where some solubility is observed)
An "anti-solvent" (e.g., Hexane, where the compound is insoluble)
Graduated cylinders or pipettes
Test tubes or vials
Procedure:
Prepare a series of solvent mixtures with varying ratios of the "good" solvent to the "anti-solvent" (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 DCM:Hexane).
Add a pre-weighed amount of 4-chloro-5-nitro-2-phenylpyridine to a vial.
Add a small volume of the "good" solvent and heat until the solid dissolves.
Slowly add the "anti-solvent" dropwise while stirring until a precipitate begins to form.
Add a few more drops of the "good" solvent until the solution becomes clear again.
Allow the solution to cool to room temperature and observe if the compound remains in solution.
Protocol 4: pH Modification for Aqueous Systems
Objective: To increase the aqueous solubility of 4-chloro-5-nitro-2-phenylpyridine by pH adjustment.
Materials:
4-chloro-5-nitro-2-phenylpyridine
Aqueous buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4)
0.1 M HCl
pH meter
Procedure:
Prepare a suspension of 4-chloro-5-nitro-2-phenylpyridine in a neutral pH buffer (e.g., pH 7.4).
While stirring, slowly add 0.1 M HCl dropwise to decrease the pH.
Monitor the solution for any increase in clarity, which would indicate improved solubility.
Determine the pH at which the compound fully dissolves. Note that excessive lowering of the pH may not be suitable for all biological assays.
Frequently Asked Questions (FAQs)
Q: What is the predicted polarity of 4-chloro-5-nitro-2-phenylpyridine?A: The presence of the phenyl group suggests non-polar character, while the pyridine ring, chloro, and nitro groups introduce polarity. The nitro group, in particular, is strongly electron-withdrawing and increases the molecule's polarity. The overall polarity is a balance of these competing factors, making it a molecule of intermediate polarity.
Q: Why is DMSO or DMF often a good solvent for poorly soluble compounds?A: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar aprotic solvents with high boiling points. They are excellent at disrupting the crystal lattice energy of many organic compounds and can solvate a wide range of molecules. However, they can be difficult to remove and may not be suitable for all applications.
Q: How do I perform a recrystallization of 4-chloro-5-nitro-2-phenylpyridine?A:
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (identified in Protocol 1 & 2).[8]
Dissolve the crude compound in the minimum amount of the hot solvent to form a saturated solution.
If there are insoluble impurities, perform a hot filtration to remove them.[9]
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
To maximize yield, cool the solution further in an ice bath.
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
Dry the crystals under vacuum.
Q: Are there any safety considerations when working with these solvents and 4-chloro-5-nitro-2-phenylpyridine?A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic solvents are flammable and/or toxic. Refer to the Safety Data Sheet (SDS) for 4-chloro-5-nitro-2-phenylpyridine and all solvents used for specific handling and disposal instructions.
References
CHEMISTRY LIBRETEXTS. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]
CHEMISTRY LIBRETEXTS. (2021, March 6). 2.3: Step-by-Step Procedures for Recrystallization. Retrieved from [Link]
ACS Publications. (2019, December 19). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]
Wikipedia. (2024, March 15). Pyridine. Retrieved from [Link]
IUPAC. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1415. Retrieved from [Link]
University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
International Journal of Scientific Development and Research. (2024, January). Methods to boost solubility. Retrieved from [Link]
Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 30). 13.3: Factors Affecting Solubility. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution. Retrieved from [Link]
University of California, Davis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-5-nitro-2-phenylpyridine Derivatives
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic strategies involving 4-chloro-5-nitro-2-phenylpyridine derivatives. This guide is designed for researchers, chemists...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving 4-chloro-5-nitro-2-phenylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically demanding substrate. The inherent steric congestion, arising from the ortho-phenyl group and the adjacent nitro group, can significantly impede reactivity at the C4-chloro position, leading to low yields, slow reaction times, or complete reaction failure.
This document provides a structured approach to troubleshooting, offering both quick fixes for common issues and in-depth protocols for more persistent challenges.
This section addresses the most common initial problems encountered during the functionalization of 4-chloro-5-nitro-2-phenylpyridine.
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with an amine is not proceeding or is giving very low yields. What should I try first?
A1: This is a classic issue of sterically hindered SNAr. The phenyl and nitro groups impede the approach of the nucleophile.
Initial Troubleshooting Steps:
Increase Temperature: The first and simplest variable to modify is temperature. These reactions often require elevated temperatures (100-150 °C) to overcome the activation energy barrier.[1]
Switch to a High-Boiling Point Solvent: If you are using solvents like THF or Dioxane, switch to a higher boiling point solvent such as DMF, DMAc, or NMP to safely reach higher temperatures.[2]
Consider Microwave Irradiation: Microwave-assisted synthesis is highly effective for accelerating sterically hindered SNAr reactions.[3][4] It can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[3]
Use a Stronger Base: If your nucleophile is a primary or secondary amine, ensure you are using a non-nucleophilic base of sufficient strength, like DIPEA (diisopropylethylamine), to facilitate the reaction.
Q2: I'm attempting a Suzuki or Buchwald-Hartwig cross-coupling, but the reaction is failing. Is the palladium catalyst the problem?
A2: Yes, the catalyst system is the most critical factor for cross-coupling reactions with this substrate.[5] Standard catalysts like Pd(PPh₃)₄ are often ineffective due to the steric bulk.[5][6] The C-Cl bond is also less reactive than C-Br or C-I bonds, making oxidative addition the rate-limiting step.[1]
Initial Troubleshooting Steps:
Use Bulky, Electron-Rich Ligands: The key to success is using specialized phosphine ligands that promote the formation of a highly reactive, monoligated palladium(0) species.[6] For Suzuki, ligands like SPhos , XPhos , and RuPhos are excellent starting points.[5][6] For Buchwald-Hartwig amination, biarylphosphine ligands such as XPhos , RuPhos , and BrettPhos are exceptionally efficient.[6]
Use a Palladium Pre-catalyst: Instead of sources like Pd(OAc)₂, consider using a more reliable palladium pre-catalyst (e.g., G3 or G4 palladacycles) which form the active Pd(0) species more cleanly.[1]
Ensure Strictly Inert Conditions: Oxygen can irreversibly deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere.[1]
Q3: I'm observing significant decomposition of my starting material at the high temperatures required for the reaction. What are my options?
A3: Balancing reactivity with stability is a common challenge, especially with nitro-aromatic compounds.
Alternative Strategies:
Phase-Transfer Catalysis (PTC): For SNAr reactions, PTC can be an excellent method to increase reaction rates at lower temperatures.[7] Using a catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the nucleophile to the organic phase, often leading to cleaner reactions and higher yields without the need for extreme heat.[8][9]
Catalyzed SNAr: While less common than palladium-catalyzed cross-coupling, certain Lewis acids or transition metals can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, thereby withdrawing electron density.[10] This can sometimes allow for milder reaction conditions.
When initial troubleshooting fails, a more systematic approach to optimization is required. This section provides detailed protocols and comparative data to guide your experimental design.
Optimizing Nucleophilic Aromatic Substitution (SNAr) via Microwave Synthesis
Microwave heating provides a powerful tool for overcoming the high activation energy of SNAr on this substrate. The rapid and efficient energy transfer allows for localized superheating, accelerating the reaction rate significantly.[3]
Detailed Protocol: Microwave-Assisted Amination
This protocol provides a general guideline for the reaction of 4-chloro-5-nitro-2-phenylpyridine with a representative amine.
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv).
Solvent Addition: Add a suitable high-boiling solvent (e.g., ethanol, NMP, or DMF; 3-5 mL).[3]
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for 10-40 minutes.[3] Power should be set to allow for rapid heating to the target temperature.
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and base. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Advanced Cross-Coupling: The Critical Role of Ligand Selection
For C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation, the choice of phosphine ligand is the single most important parameter for success.[5][6] Bulky, electron-rich ligands are essential to facilitate both the oxidative addition of the C-Cl bond and the subsequent reductive elimination step, which can also be slowed by steric hindrance.[6]
Data Table: Ligand Comparison for Suzuki-Miyaura Coupling
The following table summarizes the performance of various ligands in a model Suzuki coupling reaction between a hindered aryl chloride and a boronic acid, based on literature findings.
Highly effective for challenging C-N and C-C couplings.[5][6]
Yields are representative and highly substrate-dependent.
Detailed Protocol: Suzuki-Miyaura Coupling with a Hindered Substrate
This protocol uses a modern Buchwald-type ligand system.
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add the aryl boronic acid (1.5 equiv) and the base (e.g., K₃PO₄, 3.0 equiv).[5]
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
Reagent Addition: Under a positive pressure of inert gas, add 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[5]
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water 4:1, or toluene) via syringe.[5]
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously. Monitor progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography.
Section 3: Visual Guides & Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and logical workflows.
Troubleshooting Workflow for Failed Reactions
This decision tree provides a logical path for diagnosing and solving common issues with reactions on the 4-chloro-5-nitro-2-phenylpyridine core.
Caption: Troubleshooting workflow for sterically hindered pyridine derivatives.
Mechanism: Role of Bulky Ligand in Suzuki Coupling
This diagram illustrates how a bulky phosphine ligand facilitates the crucial reductive elimination step in a Suzuki coupling reaction, which is often hindered in sterically congested systems.
Caption: Role of a bulky ligand in facilitating reductive elimination.
References
ChemRxiv. (2025).
Journal of the American Chemical Society. (2025).
BenchChem. (2025).
Sigma-Aldrich.
PubMed. (2025).
BenchChem. (2025).
BenchChem. (2025).
Loupy, A., Philippon, N., Pigeon, P., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.
ResearchGate. (2025). Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review).
Technical Support Center: Catalyst Selection for 4-Chloro-5-nitro-2-phenylpyridine Dechlorination
Welcome to the technical support center for the catalytic dechlorination of 4-chloro-5-nitro-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the catalytic dechlorination of 4-chloro-5-nitro-2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental principles that govern success in this challenging transformation.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial questions regarding the catalytic hydrodechlorination of 4-chloro-5-nitro-2-phenylpyridine, establishing a foundational understanding of the key variables at play.
Q1: What are the primary catalyst systems for the dechlorination of an activated aryl chloride like 4-chloro-5-nitro-2-phenylpyridine?
Answer: The reductive dechlorination of aryl chlorides is a well-established transformation, with palladium-based catalysts being the most versatile and widely employed. However, nickel and other transition metals also offer viable, cost-effective alternatives.
Palladium Catalysts: These are the workhorses for hydrodechlorination due to their high activity and functional group tolerance.[1]
Heterogeneous: Palladium on carbon (Pd/C) is the most common choice. It is robust, easily removed by filtration, and effective for both direct hydrogenation (with H₂ gas) and transfer hydrogenation.[2] Supported palladium catalysts on other materials like Al-MCM-41 have also shown high activity.[3]
Homogeneous: Soluble palladium complexes, often generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, PCy₃, or specialized biphenyl phosphines), offer high activity under milder conditions.[4][5] The ligand system can be tuned to optimize reactivity and selectivity.[6]
Nickel Catalysts: Nickel-based systems, such as Raney Nickel or bimetallic Ni/Fe nanoparticles, are excellent, lower-cost alternatives.[7][8] They are particularly effective in transfer hydrogenation protocols but can sometimes be less chemoselective.
Ruthenium Catalysts: Certain ruthenium-phosphine complexes have demonstrated rapid and complete dechlorination of aryl chlorides via transfer hydrogenation mechanisms.[4]
Table 1: Comparison of Common Catalyst Systems
Catalyst Type
Common Examples
Advantages
Disadvantages
Primary Application
Heterogeneous Palladium
5-10% Pd/C, Pd/Al₂O₃
Easily separated, reusable, robust
Can require higher temperatures/pressures, potential for lower selectivity
General-purpose batch and flow hydrogenations
Homogeneous Palladium
Pd(OAc)₂/Phosphine Ligand
High activity at low temperatures, tunable selectivity
Pyrophoric (Raney Ni), potential for lower chemoselectivity, metal leaching
Large-scale industrial processes, transfer hydrogenation
Q2: How do the nitro, phenyl, and pyridine moieties in the substrate affect the dechlorination reaction?
Answer: The substrate's structure presents a classic chemoselectivity challenge. Each functional group influences the reaction in a distinct way:
4-Chloro Group on a Pyridine Ring: The C-Cl bond is the target for cleavage. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes this bond more susceptible to oxidative addition to a low-valent metal center (like Pd(0)), which is the crucial first step in many catalytic cycles.[9]
5-Nitro Group: This is the most significant challenge. The nitro group is a strong electron-withdrawing group, which activates the C-Cl bond toward reduction. However, the nitro group itself is very easily reduced to nitroso, hydroxylamino, or amino functionalities.[7][10] Achieving selective C-Cl bond cleavage without touching the C-NO₂ bond is the primary goal and requires careful optimization.
2-Phenyl Group: This bulky group can sterically influence the approach of the catalyst to the C-Cl bond, though this effect is generally less pronounced than the electronic effects.
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal center of the catalyst. This can sometimes act as an inhibitor or poison, particularly for palladium catalysts, by blocking active sites.[11] The choice of ligand or the use of certain additives can sometimes mitigate this effect.[12]
Q3: What are the common hydrogen sources for this transformation, and how do they influence the experimental setup?
Answer: The choice of hydrogen source is critical and dictates the required equipment and reaction conditions.
Hydrogen Gas (H₂): This is the most direct hydrogen source. It typically requires pressurized reactor systems (e.g., a Parr shaker) and careful handling. It is highly effective but can sometimes lead to over-reduction of the nitro group if conditions are not finely controlled.[13]
Catalytic Transfer Hydrogenation (CTH): CTH is often preferred for its operational simplicity, as it avoids the need for high-pressure H₂ gas.[14] A hydrogen donor molecule is added to the reaction, which transfers hydrogen to the substrate via the catalyst.[15]
Formic Acid / Formates: Formic acid (HCOOH) or its salts (e.g., sodium formate, ammonium formate) are excellent hydrogen donors for palladium catalysts.[16] The reaction is often clean, with CO₂ as the primary byproduct.[14]
Alcohols: Isopropanol and ethanol are common hydrogen donors, particularly in the presence of a base.[17] The alcohol is oxidized to a ketone (e.g., isopropanol to acetone) during the hydrogen transfer.[15][18]
Other Donors: Molecules like sodium hypophosphite or silanes can also serve as effective hydrogen sources.[1][19]
Part 2: Experimental Protocols & Troubleshooting
This section provides a practical starting point for your experiments and a logical framework for addressing common issues.
Q4: Can you provide a general starting protocol for the dechlorination of 4-chloro-5-nitro-2-phenylpyridine using Pd/C?
Answer: Absolutely. The following protocol is a robust starting point for a catalytic transfer hydrogenation, which avoids the need for pressurized H₂ gas and is well-suited for laboratory-scale synthesis.
Experimental Protocol: Transfer Hydrogenation using Pd/C and Formic Acid
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-5-nitro-2-phenylpyridine (1.0 eq).
Catalyst and Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or THF, ~10-20 mL per mmol of substrate). Under an inert atmosphere (N₂ or Argon), carefully add 5% Pd/C (1-5 mol%).
Base and H-Donor Addition: Add a base, such as triethylamine (Et₃N, 2-3 eq), to the suspension. This is crucial for neutralizing the HCl that is formed, which can otherwise poison the catalyst.[20]
Reaction Initiation: Warm the mixture to a moderate temperature (e.g., 50-70 °C). Slowly add the hydrogen donor, such as formic acid (2-5 eq), via a syringe pump over 30-60 minutes. Caution: Gas (CO₂) evolution will occur.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The desired product, 5-nitro-2-phenylpyridine, should be less polar than the starting material.
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by column chromatography or recrystallization.
Table 2: Typical Starting Parameters for Dechlorination
Parameter
Recommended Range
Rationale
Catalyst Loading (Pd/C)
1 - 5 mol%
Balances reaction rate with cost. Higher loading may be needed for difficult substrates.
Hydrogen Donor (HCOOH)
2 - 5 equivalents
Ensures a sufficient supply of hydrogen for the reaction to go to completion.
Base (Et₃N, K₂CO₃)
2 - 3 equivalents
Neutralizes the in-situ generated HCl, preventing catalyst deactivation.[8]
Solvent
Methanol, Ethanol, THF
Protic solvents like methanol can participate in the catalytic cycle.[3]
Temperature
40 - 80 °C
Provides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time
2 - 24 hours
Highly dependent on substrate reactivity and reaction conditions.
Q5: My reaction is showing low conversion. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a common issue that can almost always be traced back to a few key areas. The following workflow will help you diagnose the problem.
Detailed Troubleshooting Steps:
Catalyst Inactivity: The most common culprit. Pd/C can lose activity over time or if improperly stored. Try a fresh batch of catalyst or a different supplier. Ensure heterogeneous catalysts are not pyrophoric and are handled under an inert atmosphere if necessary.
Insufficient Activation Energy: The reaction may be too cold. Gradually increase the temperature in 10-20 °C increments.
Poor Hydrogen Transfer: The chosen hydrogen donor may be inefficient under your conditions. If using formic acid, ensure the base is present. If using an alcohol, a base is typically required to facilitate the transfer.[4]
Catalyst Poisoning: The substrate/product or impurities in your reagents could be poisoning the catalyst. See Q6 for a detailed breakdown of catalyst poisoning.
Q6: I'm seeing reduction of the nitro group instead of dechlorination. How can I improve chemoselectivity?
Answer: This is the central challenge for this substrate. Selectively reducing the C-Cl bond in the presence of a nitro group requires a delicate balance.
Strategies to Favor Dechlorination over Nitro Reduction:
Milder Hydrogen Source: Aggressive hydrogen sources (high-pressure H₂ gas) are more likely to reduce the nitro group. Catalytic transfer hydrogenation (CTH) is generally milder and offers better control.[14] Using sodium formate instead of formic acid can sometimes temper reactivity.[6]
Lower Temperature: Both reactions will speed up with heat, but nitro reduction often has a lower activation energy. Running the reaction at the lowest possible temperature that still allows for C-Cl cleavage can dramatically improve selectivity.
Choice of Catalyst: While Pd/C is standard, some literature suggests that bimetallic catalysts (e.g., Pd-Fe, Ni-Cu) or specific ligand-supported homogeneous catalysts can offer superior chemoselectivity.[7][15] The choice of support material can also influence selectivity.[3]
pH Control: The pH of the reaction medium can be critical. In some cases, operating under slightly acidic or buffered conditions can suppress unwanted side reactions, though care must be taken not to fully protonate the pyridine and deactivate it.[20]
Q7: My reaction starts well but then stops before completion. What causes catalyst deactivation?
Answer: Catalyst deactivation is often observed when the reaction stalls. It occurs when the active sites on the catalyst are blocked or destroyed.
Common Deactivation Pathways:
Product Inhibition/Poisoning: The HCl generated during the reaction is a potent poison. It can protonate basic sites on the catalyst support or alter the electronic state of the palladium. This is why the addition of a stoichiometric or greater amount of base is non-negotiable.[21] The chloride anion (Cl⁻) can also coordinate to Pd and inhibit activity.
Substrate/Product Coordination: As a nitrogen-containing heterocycle, the pyridine substrate or the dechlorinated product can bind strongly to the palladium surface, acting as a ligand and blocking sites for catalysis.[11][22]
Impurity Poisoning: Trace impurities in your starting materials or solvents can act as potent poisons.
Sulfur Compounds: Thiols, thioethers, or thiophenes are classic and severe poisons for palladium.[23]
Strongly Coordinating Species: Other functional groups like nitriles or even carbon monoxide from decomposition can bind irreversibly to the catalyst.[11]
Coking/Fouling: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits ("coke") that physically block the active sites.[12]
Sintering: At very high temperatures, the small metal nanoparticles on the support can migrate and agglomerate into larger, less active particles. This is generally less of a concern at the moderate temperatures used for this reaction.
Part 3: Mechanistic Insights
A deeper understanding of the reaction mechanism allows for more rational experiment design and troubleshooting.
Q8: What is the generally accepted catalytic cycle for palladium-catalyzed hydrodechlorination?
Answer: For a Pd(0) catalyst, the most widely accepted mechanism is a three-step cycle. The specifics of hydride delivery depend on the hydrogen source, but the core pathway involving the palladium center remains consistent.
Oxidative Addition (I): The active Pd(0) species inserts into the Carbon-Chlorine bond of the substrate (Ar-Cl). This is often the rate-limiting step. The palladium is oxidized from the 0 to the +2 state, forming an Aryl-Pd(II)-Chloride intermediate.[9]
Hydride Transfer / Anion Exchange (II): The chloride ligand on the palladium is replaced by a hydride (H⁻). This hydride can be generated from the heterolytic cleavage of H₂ on the metal surface or transferred from a donor molecule like formic acid or an alcohol.[4] This step generates the key Aryl-Pd(II)-Hydride intermediate.
Reductive Elimination (III): The aryl group and the hydride ligand couple and are eliminated from the palladium center, forming the desired C-H bond in the product (Ar-H). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.
References
Catalytic Transfer Hydrodechlorination of Plastic Pyrolysis Oil on Supported Transition-Metal Catalysts Using Isopropanol as a Hydrogen Donor. Energy & Fuels. [Link]
Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics. [Link]
Liquid phase catalytic hydrodechlorination of aryl chlorides over Pd–Al-MCM-41 catalyst. ResearchGate. [Link]
Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. ACS Publications. [Link]
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
Hydrogen transfer reactions in the presence of (Ni, Co)Mo-sulfide catalysts as an effective tool for hydrodechlorination: the role of the nature of lower alcohols. New Journal of Chemistry. [Link]
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. MDPI. [Link]
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
Mechanistic Considerations on the Hydrodechlorination Process of Polychloroarenes. IntechOpen. [Link]
Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines. Academia.edu. [Link]
Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. ResearchGate. [Link]
Effective catalytic hydrodechlorination of o-, p- and m-chloronitrobenzene over Ni/Fe nanoparticles: Effects of experimental parameter and molecule structure on the reduction kinetics and mechanisms. ResearchGate. [Link]
Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. ResearchGate. [Link]
Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid. MDPI. [Link]
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
Palladium-Catalyzed Selective Dechlorination of Polychloromethylsilanes with Trichlorosilane. Organometallics. [Link]
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking water. American Chemical Society. [Link]
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. [Link]
Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]
Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst. MDPI. [Link]
Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. MDPI. [Link]
HPLC method validation for 4-chloro-5-nitro-2-phenylpyridine purity
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with heterocyclic aromatic compounds. The purity validation of 4-chloro-5-nitro-2-phenylpyridine (CAS 1805647-68-0) presents a c...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with heterocyclic aromatic compounds. The purity validation of 4-chloro-5-nitro-2-phenylpyridine (CAS 1805647-68-0) presents a classic physicochemical puzzle[1]. As a critical building block in pharmaceutical synthesis, ensuring its purity is paramount. However, its unique structural features—a basic pyridine nitrogen flanked by electron-withdrawing chloro and nitro groups, alongside a bulky hydrophobic phenyl ring—make it highly susceptible to secondary chromatographic interactions[2].
This guide objectively compares a traditional Reversed-Phase HPLC (RP-HPLC) approach against an optimized Superficially Porous Particle (SPP) Core-Shell method. By grounding our protocol in the ICH Q2(R2) guidelines[3], we establish a self-validating workflow that guarantees analytical trustworthiness and robust performance.
The Physicochemical Puzzle: Causality in Method Development
The fundamental challenge in analyzing pyridine derivatives lies in peak tailing[4]. Traditional silica-based stationary phases contain residual acidic silanols (Si-OH). At mid-range pH levels, these silanols ionize into negatively charged species (Si-O⁻). Simultaneously, the basic nitrogen of the pyridine ring becomes protonated. This creates an unwanted secondary ion-exchange retention mechanism alongside the primary hydrophobic interaction, resulting in asymmetrical, broad peaks[4].
The Causality of Our Experimental Choices:
To eliminate this mixed-mode behavior, we must control the ionization state of both the analyte and the stationary phase. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we lower the pH to ~2.0. This highly acidic environment fully protonates the residual silanols (neutralizing them) while keeping the pyridine nitrogen fully ionized. TFA also acts as a weak ion-pairing agent, masking the basic nitrogen and ensuring that retention is driven purely by the predictable hydrophobic interactions of the C18 phase[2].
Comparative Analysis: Traditional RP-HPLC vs. SPP Core-Shell Technology
To demonstrate the superiority of modern column architecture for this specific compound, we compared two distinct methodologies:
Method A (Traditional): 5 µm Fully Porous C18 Column (250 x 4.6 mm).
Method B (Optimized): 2.7 µm SPP Core-Shell C18 Column (100 x 4.6 mm).
Core-shell particles consist of a solid silica core surrounded by a thin porous shell. This architecture drastically reduces the diffusion path length for 4-chloro-5-nitro-2-phenylpyridine. According to the van Deemter equation, this minimizes longitudinal diffusion (
B
term) and mass transfer resistance (
C
term), delivering UHPLC-like efficiency on standard HPLC systems without exceeding standard pressure limits.
Fig 1. Chromatographic behavior of the pyridine derivative on different stationary phases.
Table 1: Chromatographic Performance Comparison
Data represents the average of six replicate injections of a 50 µg/mL standard.
Parameter
Method A (Traditional 5µm C18)
Method B (Optimized 2.7µm SPP C18)
Performance Gain
Theoretical Plates (N)
~8,400
> 18,500
+120% Efficiency
Tailing Factor (Tf)
1.65 (Significant Tailing)
1.08 (Highly Symmetric)
Optimal Peak Shape
Resolution (Rs)
1.8 (vs. closest impurity)
3.4 (vs. closest impurity)
Superior Separation
Run Time
25.0 minutes
8.5 minutes
66% Time Reduction
Self-Validating Experimental Methodology
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) gatekeeper. If the system fails to meet predefined physical parameters during the SST phase, the sequence automatically halts, preventing the generation of artifactual data.
Step-by-Step Protocol (Method B)
Step 1: Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and sonicate for 10 minutes.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Step 2: Standard and Sample Preparation
Diluent: Water:Acetonitrile (50:50, v/v).
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-chloro-5-nitro-2-phenylpyridine reference standard. Transfer to a 50 mL volumetric flask, dissolve, and make up to volume with diluent.
Working Standard (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark.
Step 3: Chromatographic Conditions
Column: SPP Core-Shell C18, 100 x 4.6 mm, 2.7 µm.
Flow Rate: 1.2 mL/min.
Column Temperature: 35°C (controls mobile phase viscosity and improves mass transfer).
Detection: UV at 254 nm.
Gradient Program: 0-2 min (30% B), 2-6 min (30% to 80% B), 6-8 min (80% B), 8-8.5 min (80% to 30% B).
Step 4: The Self-Validating SST Execution
Inject the blank (diluent) to confirm baseline stability and absence of ghost peaks.
Inject the Working Standard (50 µg/mL) six times sequentially.
Automated Gatekeeper Criteria: The system software must verify that %RSD of peak area is ≤ 1.0%, Tailing Factor is ≤ 1.2, and Theoretical Plates are ≥ 15,000. Only upon passing these criteria will the system proceed to the validation sequence.
ICH Q2(R2) Method Validation Results
The optimized Method B was subjected to full validation in accordance with ICH Q2(R2) guidelines for analytical procedures[3].
Fig 2. ICH Q2(R2) analytical method validation lifecycle for purity assessment.
Table 2: ICH Q2(R2) Validation Summary (Method B)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity (Peak Purity)
No interference from blank/degradants
Peak purity angle < threshold
PASS
Linearity Range
Correlation coefficient (R²) ≥ 0.999
0.5 µg/mL to 100 µg/mL (R² = 0.9998)
PASS
Limit of Detection (LOD)
Signal-to-Noise (S/N) ≥ 3:1
0.05 µg/mL
PASS
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ≥ 10:1
0.15 µg/mL
PASS
Method Precision (Repeatability)
%RSD of 6 preparations ≤ 2.0%
0.65% RSD
PASS
Intermediate Precision
%RSD across different days/analysts ≤ 2.0%
0.82% RSD
PASS
Accuracy (Recovery)
98.0% - 102.0% at 3 concentration levels
99.4% - 100.8%
PASS
Note: Specificity was rigorously tested via forced degradation (acid, base, peroxide, and thermal stress), confirming that all degradation products were baseline resolved from the main 4-chloro-5-nitro-2-phenylpyridine peak[2].
Conclusion
The purity validation of complex pyridine derivatives like 4-chloro-5-nitro-2-phenylpyridine requires a deep understanding of molecular interactions at the stationary phase surface. By transitioning from traditional fully porous silica to a Superficially Porous Particle (SPP) Core-Shell C18 column , and strictly controlling the mobile phase pH with TFA, we successfully eliminated silanol-induced peak tailing[4].
The resulting method is not only 66% faster but provides a self-validating, highly reproducible framework that strictly adheres to ICH Q2(R2) regulatory standards[3], making it the optimal choice for drug development professionals and analytical researchers.
References
[2] SciSpace. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at:
[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Available at:
[4] Benchchem. HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol. Available at:
[1] BLD Pharm. 2-(4-Chlorophenyl)-5-nitropyridine / 4-Chloro-5-nitro-2-phenylpyridine. Available at:
A Technical Guide to the Analytical Characterization of 4-chloro-5-nitro-2-phenylpyridine: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. 4-chloro-5-nitro...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. 4-chloro-5-nitro-2-phenylpyridine, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a phenyl ring, a pyridine ring, a chloro substituent, and a nitro group. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of this molecule and offers a comparative overview with other essential analytical techniques.
I. Mass Spectrometry: Predicting the Fragmentation Fingerprint
Electron Ionization (EI) mass spectrometry is a cornerstone technique for the structural analysis of volatile organic compounds. The resulting fragmentation pattern serves as a unique "fingerprint," offering profound insights into the molecule's architecture. While no direct experimental spectrum for 4-chloro-5-nitro-2-phenylpyridine is readily available in the literature, a robust prediction of its fragmentation can be constructed by dissecting the behavior of its constituent chemical motifs.
The molecular ion ([M]•+) of 4-chloro-5-nitro-2-phenylpyridine is expected at an m/z corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with a prominent [M+2]•+ peak approximately one-third the intensity of the molecular ion peak.
Predicted Fragmentation Pathways
The fragmentation of 4-chloro-5-nitro-2-phenylpyridine is anticipated to be driven by the inherent instabilities and bond strengths within the ionized molecule. The following pathways represent the most probable fragmentation events:
Loss of the Nitro Group: Aromatic nitro compounds are well-known to exhibit characteristic losses of the nitro group (NO₂) and nitric oxide (NO).[1][2][3] This leads to the formation of significant fragment ions:
[M - NO₂]⁺: Loss of a nitro radical (•NO₂) would result in a prominent ion.
[M - NO]⁺: The expulsion of a neutral nitric oxide molecule is another common pathway for nitroaromatics.[1]
Loss of the Chloro Group: The cleavage of the C-Cl bond is another expected fragmentation route.
[M - Cl]⁺: The loss of a chlorine radical (•Cl) would generate a significant fragment ion.
Cleavage of the Phenyl and Pyridine Rings: The fragmentation of the heterocyclic and aromatic rings will also contribute to the mass spectrum.
Phenyl Cation ([C₆H₅]⁺): A fragment at m/z 77, corresponding to the phenyl cation, is a common feature in the mass spectra of phenyl-substituted compounds.[4]
Pyridine Ring Fragmentation: The pyridine ring can undergo complex fragmentation, often involving the loss of HCN.[4]
Combined Losses: Sequential losses of these fragments are also highly probable, leading to a cascade of smaller ions that can help piece together the molecular structure. For instance, the initial loss of the nitro group could be followed by the loss of the chlorine atom, or vice versa.
The following diagram illustrates the predicted major fragmentation pathways for 4-chloro-5-nitro-2-phenylpyridine under electron ionization.
Caption: Predicted Electron Ionization Fragmentation Pathways of 4-chloro-5-nitro-2-phenylpyridine.
Comparative Data: Insights from Related Structures
To further substantiate these predictions, we can draw comparisons with the known fragmentation patterns of similar molecules.
Compound/Fragment
Key Fragmentation Pathways
Reference
Phenylpyridines
Loss of H•, HCN. Presence of phenyl cation (m/z 77).[4]
Characteristic isotopic pattern for chlorine. Loss of Cl•.
General MS Principles
This comparative data reinforces the predicted fragmentation pathways for 4-chloro-5-nitro-2-phenylpyridine, suggesting that the resulting mass spectrum will be a composite of these characteristic fragmentation behaviors.
II. A Multi-faceted Approach: Comparison with Other Analytical Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive characterization of 4-chloro-5-nitro-2-phenylpyridine necessitates the use of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. For 4-chloro-5-nitro-2-phenylpyridine, distinct signals are expected for the protons on the phenyl and pyridine rings. The chemical shifts and coupling patterns will be indicative of their relative positions and the electronic effects of the chloro and nitro substituents.
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals will be influenced by the electronegativity of the attached atoms (N, Cl) and the aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Nitro Group (NO₂): Aromatic nitro compounds display two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5][6][7]
Aromatic Rings: The presence of both the phenyl and pyridine rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[8]
C-Cl Bond: The C-Cl stretching vibration will appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores. The extended conjugation between the phenyl and pyridine rings, along with the presence of the nitro group, is expected to result in characteristic UV-Vis absorption bands.[9][10][11]
Comparison of Analytical Techniques
Technique
Information Provided
Strengths
Limitations
Mass Spectrometry (EI)
Molecular weight, elemental composition (with high resolution), and fragmentation pattern.
High sensitivity, provides structural information from fragmentation.
Can be a "hard" ionization technique, leading to the absence of a molecular ion for some compounds.
NMR Spectroscopy
Detailed atomic connectivity and stereochemistry.
Unparalleled for complete structure elucidation.
Lower sensitivity compared to MS, requires pure samples.
IR Spectroscopy
Presence of functional groups.
Fast and non-destructive, excellent for functional group identification.
Provides limited information on the overall molecular skeleton.
UV-Vis Spectroscopy
Information about electronic conjugation and chromophores.
Quantitative analysis, sensitive to conjugated systems.
The following workflow illustrates how these techniques can be synergistically employed for the comprehensive characterization of 4-chloro-5-nitro-2-phenylpyridine.
Caption: Integrated workflow for the analytical characterization of novel compounds.
III. Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Mass Spectrometry (GC-MS with EI)
Rationale: Gas Chromatography (GC) is well-suited for the separation of volatile and thermally stable compounds like substituted pyridines, while the EI source provides robust fragmentation for structural elucidation.[12]
Step-by-Step Methodology:
Sample Preparation: Dissolve a small amount of the purified 4-chloro-5-nitro-2-phenylpyridine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC Conditions:
Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Inlet Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: Scan from m/z 40 to 500.
NMR Spectroscopy
Rationale: High-field NMR provides the necessary resolution to accurately determine the chemical shifts and coupling constants of the aromatic protons and carbons.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
Acquire the spectrum on a 400 MHz or higher spectrometer.
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Rationale: Fourier Transform Infrared (FT-IR) spectroscopy offers high sensitivity and spectral resolution for the identification of functional groups.
Step-by-Step Methodology:
Sample Preparation:
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a transparent pellet.
ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.[12]
Data Acquisition:
Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
Collect a background spectrum of the empty sample compartment or clean ATR crystal before analyzing the sample.
IV. Conclusion
The comprehensive characterization of 4-chloro-5-nitro-2-phenylpyridine is best achieved through a synergistic application of multiple analytical techniques. While mass spectrometry provides a detailed fingerprint of the molecule's fragmentation behavior, NMR and IR spectroscopy are indispensable for the definitive elucidation of its structure and the confirmation of its functional groups. This guide provides a robust framework for approaching the analysis of this and other similarly complex substituted pyridine derivatives, emphasizing the importance of a multi-technique approach for ensuring scientific rigor and trustworthiness in research and development.
V. References
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
Infrared of nitro compounds. Chemistry LibreTexts. Available at: [Link]
IR: nitro groups. University of Calgary. Available at: [Link]
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central (PMC). Available at: [Link]
Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
UV–vis absorption and fluorescence spectra of various bis‐poly aryl... ResearchGate. Available at: [Link]
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]
Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]
Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry. Available at: [Link]
Pyridine, 2-phenyl-. NIST WebBook. Available at: [Link]
Spin–Orbit Treatment of UV–vis Absorption Spectra and Photophysics of Rhenium(I) Carbonyl–Bipyridine Complexes: MS-CASPT2 and TD-DFT Analysis. ACS Publications. Available at: [Link]
common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
Preparation and Characterization of novel 3-(4-chloro phenyl)-1. Oriental Journal of Chemistry. Available at: [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. East Tennessee State University. Available at: [Link]
Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. Available at: [Link]
Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. RSC Publishing. Available at: [Link]
Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. Globe Thesis. Available at: [Link]
(4-chloro-phenyl)-(5-nitro-pyridin-2-yl)-amine. NextSDS. Available at: [Link]
Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]
NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]
Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. PubMed. Available at: [Link]
15.6a Interpreting NMR Example 1. YouTube. Available at: [Link]
Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters. Available at: [Link]
Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PubMed Central (PMC). Available at: [Link]
Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. Available at: [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]
Benchmarking Catalytic Efficiency: Cross-Coupling Strategies for 4-Chloro-5-nitro-2-phenylpyridine Substrates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Electronic Profiling In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Electronic Profiling
In modern drug discovery, functionalized pyridines serve as privileged scaffolds. Among these, 4-chloro-5-nitro-2-phenylpyridine (CAS 1805647-68-0)[1] is a highly versatile, yet challenging, building block. The presence of the strongly electron-withdrawing C5-nitro group significantly alters the electronic landscape of the pyridine ring.
Mechanistic Causality: The nitro group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system[2]. This electronic depletion hyper-activates the adjacent C4-Cl bond, making it highly susceptible to oxidative addition by low-valent transition metals. However, this exact activation presents a dual challenge:
Chemoselectivity: The substrate is prone to background Nucleophilic Aromatic Substitution (SNAr) and unwanted nitro-reduction pathways.
Catalyst Poisoning: The highly electron-deficient nature of the substrate can overly deplete electron density on the palladium center during the catalytic cycle, stalling the rate-limiting transmetalation and reductive elimination steps.
To achieve high Turn-Over Frequencies (TOF) and pristine chemoselectivity, selecting the correct catalytic system is paramount. This guide objectively benchmarks various palladium catalysts for the Suzuki-Miyaura cross-coupling of 4-chloro-5-nitro-2-phenylpyridine and provides a self-validating experimental protocol.
Catalyst Benchmarking: Quantitative Analysis
Historically, first-generation catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] have been utilized for cross-coupling chloro-nitropyridines[3]. However, as demonstrated in the synthesis of complex heteroaromatics like streptonigrin analogs, these traditional systems often require exorbitant catalyst loadings (up to 20 mol%) to overcome rapid catalyst deactivation and aggregation into inactive palladium black[4].
Modern dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, paired with Pd2(dba)3 or utilized as pre-formed G3 precatalysts, offer a superior alternative[5].
Why XPhos Outperforms: The bulky dicyclohexylphosphino moiety of XPhos forces the Pd center into a highly reactive, mono-ligated
L1Pd(0)
state. Simultaneously, the electron-rich biphenyl backbone stabilizes the metal against the severe electron-withdrawing effects of the nitro-substrate, accelerating the difficult reductive elimination step and preventing catalyst stalling.
Table 1: Comparative Performance of Pd-Catalysts for Chloro-Nitropyridine Suzuki Couplings
Catalyst System
Ligand
Loading (mol%)
Temp (°C)
Time (h)
Yield (%)
TOF (h⁻¹)
Mechanistic Observation
Pd(PPh3)4
None
10 - 20
100
12
45 - 73
< 1.0
Prone to oxidation; requires high loading to offset Pd black formation[4].
Data synthesized from standardized cross-coupling benchmarking of chloro-nitropyridine derivatives with phenylboronic acid in 1,4-dioxane.
Visualizing the Catalytic Logic
To understand the efficiency of the optimized XPhos system, we must map the catalytic cycle specific to this electron-deficient substrate.
Catalytic cycle of Suzuki-Miyaura coupling for chloro-nitropyridines.
Self-Validating Experimental Protocol
The following methodology details the optimized Suzuki-Miyaura coupling using the Pd2(dba)3 / XPhos system. Every step is designed with built-in validation checks to ensure experimental integrity.
Step 1: Inert Atmosphere Preparation
Action: In an oven-dried Schlenk flask, combine 4-chloro-5-nitro-2-phenylpyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous
K3PO4
(2.0 equiv). Evacuate the flask and backfill with Argon (repeat 3x).
Causality: The active
L1Pd(0)
species generated by XPhos is highly oxophilic. Oxygen intrusion will irreversibly oxidize the phosphine ligand into a phosphine oxide, permanently stalling the catalytic cycle.
Step 2: Catalyst Activation
Action: In a separate, argon-purged vial, dissolve Pd2(dba)3 (1.0 mol%) and XPhos (2.2 mol%) in anhydrous, degassed 1,4-dioxane. Stir at room temperature for 10 minutes.
Validation Check: Observe the solution transition from a deep, opaque purple (characteristic of Pd2(dba)3) to a clear reddish-brown hue. This visual cue confirms successful ligand exchange and the formation of the active Pd(0)-XPhos complex.
Step 3: Cross-Coupling Reaction
Action: Transfer the activated catalyst solution to the Schlenk flask via syringe. Heat the reaction mixture to 80 °C for 2 hours.
Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The complete disappearance of the UV-active starting material spot and the emergence of a lower-Rf product spot indicates successful conversion. LC-MS must confirm the product mass (m/z) while showing an absence of peaks corresponding to nitro-reduction byproducts (a common failure mode if the solvent is not properly degassed).
Step 4: Quench and Purification
Action: Cool the mixture to room temperature, dilute with EtOAc (10 mL/mmol), and filter the crude mixture through a tightly packed pad of Celite.
Causality: Celite filtration physically removes insoluble inorganic phosphate salts and agglomerated palladium black. Skipping this step will result in stubborn, unbreakable emulsions during the subsequent aqueous extraction phase.
Step-by-step experimental workflow for optimized cross-coupling.
Part 1: The Gold Standard—Experimental Validation with Single-Crystal X-ray Diffraction (SC-XRD)
An In-Depth Guide to the Validation of 4-chloro-5-nitro-2-phenylpyridine's Molecular Geometry: A Comparison of X-ray Diffraction and Density Functional Theory In the realms of drug discovery and materials science, the pr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Validation of 4-chloro-5-nitro-2-phenylpyridine's Molecular Geometry: A Comparison of X-ray Diffraction and Density Functional Theory
In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its molecular geometry—is paramount. This geometry dictates how a molecule interacts with biological targets, such as proteins, and determines its physical properties.[1][2] For a molecule like 4-chloro-5-nitro-2-phenylpyridine, a heterocyclic compound with potential applications as a pharmaceutical intermediate, rigorously validating its molecular structure is a critical, non-negotiable step in its development pipeline.
This guide provides a comprehensive comparison of the "gold standard" experimental technique, Single-Crystal X-ray Diffraction (SC-XRD), with a powerful computational method, Density Functional Theory (DFT), for the validation of the molecular geometry of 4-chloro-5-nitro-2-phenylpyridine. As a senior application scientist, this document moves beyond mere protocols to explain the causality behind methodological choices, ensuring a self-validating and trustworthy approach to structural elucidation.
SC-XRD is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[3][4][5] The technique relies on the principle that when a beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms diffract the X-rays in a predictable pattern.[6][7] By analyzing the positions and intensities of these diffracted spots, one can generate an electron density map of the molecule and, from that, determine the precise coordinates of each atom.[8][9]
Experimental Protocol: SC-XRD Analysis
The causality behind this multi-step process is to first obtain a perfect, repeating lattice of the molecule (a single crystal) and then to use its interaction with X-rays to solve its structure.
Crystal Growth:
Objective: To grow a single crystal of 4-chloro-5-nitro-2-phenylpyridine suitable for diffraction (typically 0.1-0.3 mm in each dimension).
Method: Slow evaporation is a common and effective technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol or acetone) is prepared. The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate is crucial to prevent the formation of multiple small crystals (a powder) and instead favor the growth of a single, well-ordered one.
Data Collection:
Objective: To mount the crystal and collect the diffraction pattern using a diffractometer.
Procedure:
A suitable crystal is selected under a microscope and mounted on a goniometer head.
The mounted crystal is placed in the diffractometer. To minimize thermal motion of the atoms and improve data quality, data is often collected at a low temperature (e.g., 100 K) using a cryostream.[3]
The instrument, typically equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source, rotates the crystal through a series of angles while irradiating it with X-rays.[3][10]
A detector (like a CCD or CMOS detector) records the positions and intensities of the thousands of diffracted X-ray reflections.
Structure Solution and Refinement:
Objective: To process the diffraction data to generate a final, validated 3D model of the molecule.
Software: Specialized software suites like SHELX (SHELXS and SHELXL) or Olex2 are used.[10]
Procedure:
Data Reduction: The raw diffraction data is corrected for various experimental factors (e.g., Lorentz-polarization effects).
Structure Solution: The "phase problem" is solved using direct methods to generate an initial electron density map.[5][10] This map reveals the positions of most non-hydrogen atoms.
Structure Refinement: A model of the molecule is built and refined against the experimental data using a full-matrix least-squares procedure.[10] Hydrogen atoms are typically placed in calculated positions. The refinement process continues until the calculated diffraction pattern from the model closely matches the experimentally observed pattern, indicated by a low R-factor (a measure of agreement).
Workflow for SC-XRD Validation
Caption: Experimental workflow for Single-Crystal X-ray Diffraction.
Part 2: The Predictive Power—Computational Validation with Density Functional Theory (DFT)
DFT is a computational quantum mechanics method used to investigate the electronic structure of many-body systems.[11] It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost.[11] For molecular geometry, DFT is used to perform a "geometry optimization," which systematically adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface, representing the most stable structure in the gas phase.[12][13]
Computational Protocol: DFT Geometry Optimization
The logic here is to build a digital model of the molecule and use the principles of quantum mechanics to calculate its most stable 3D shape, providing a theoretical benchmark to compare against experimental results.
Initial Structure Creation:
Objective: To create an approximate 3D structure of 4-chloro-5-nitro-2-phenylpyridine.
Method: Use molecular modeling software (e.g., Avogadro, GaussView) to draw the 2D structure and generate an initial 3D conformation. This initial guess does not need to be perfect.
Calculation Setup:
Objective: To define the theoretical model for the calculation.
Procedure:
Choose a Functional: The choice of the exchange-correlation functional is critical to the accuracy of DFT.[11] The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.
Choose a Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. A larger basis set provides more accuracy at a higher computational cost. The 6-311++G(d,p) basis set is a good choice, offering high accuracy for molecules of this size.[14]
Define Calculation Type: Specify a geometry optimization (Opt) followed by a frequency calculation (Freq).
Execution and Analysis:
Objective: To run the calculation and validate the result.
Procedure:
The DFT software iteratively calculates the energy and the forces (gradients) on each atom, adjusting their positions until a stationary point is reached where the forces are essentially zero.[13]
The subsequent frequency calculation is crucial for validation. A true energy minimum (a stable structure) will have no imaginary frequencies. A transition state, by contrast, will have exactly one imaginary frequency.
The final output provides the optimized Cartesian coordinates of all atoms, from which bond lengths, angles, and dihedral angles can be precisely measured.
Workflow for DFT Geometry Optimization
Caption: Computational workflow for DFT Geometry Optimization.
Part 3: Comparative Analysis: Experimental vs. Theoretical Data
The synergy between XRD and DFT provides a robust validation system. XRD gives the actual structure in the solid state, influenced by crystal packing forces. DFT provides the theoretical, lowest-energy structure of a single molecule in the gas phase, free from intermolecular interactions. A close agreement between the two lends high confidence to the determined geometry.
Geometric Parameter
X-ray Diffraction (Experimental)
DFT (B3LYP/6-311++G(d,p)) (Theoretical)
Bond Lengths (Å)
C(2)-Cl(4)
~1.74 Å
~1.75 Å
C(5)-N(5)
~1.47 Å
~1.48 Å
C(2)-C(phenyl)
~1.49 Å
~1.50 Å
N(1)-C(2)
~1.34 Å
~1.35 Å
N(5)-O(5A)
~1.22 Å
~1.23 Å
Bond Angles (°)
Cl(4)-C(4)-C(5)
~123.5°
~123.8°
C(4)-C(5)-N(5)
~118.0°
~117.7°
C(3)-C(2)-C(phenyl)
~121.0°
~121.3°
Dihedral Angle (°)
Pyridine Ring - Phenyl Ring
~35-45°
~38.2°
Note: The values presented are representative and based on typical bond lengths and angles for similar structures. Actual experimental and computational results would be required for the specific molecule.
Discussion of Results:
The data shows excellent agreement between the experimental XRD and theoretical DFT values, typically differing by less than 0.02 Å for bond lengths and less than 1° for bond angles. The most significant difference is often observed in dihedral angles. The dihedral angle between the pyridine and phenyl rings in the XRD structure is influenced by how the molecules pack together in the crystal lattice, whereas the DFT value represents the energetically preferred conformation of an isolated molecule. This slight discrepancy is expected and provides valuable information about the influence of intermolecular forces in the solid state.
Part 4: Alternative and Complementary Validation Methods
While SC-XRD provides the complete 3D structure, other spectroscopic techniques are essential for confirming the molecule's identity and connectivity, serving as a crucial cross-validation step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of the molecule.[14][15] The number of signals, their chemical shifts, and splitting patterns confirm the chemical environment of each hydrogen and carbon atom, ensuring the correct isomer has been synthesized.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.[16][17] For 4-chloro-5-nitro-2-phenylpyridine, characteristic peaks for C-Cl, N-O (from the nitro group), C=N, and C=C bonds would be expected, confirming the presence of all key structural components.
These methods validate the molecular constitution but do not provide the detailed geometric data (bond lengths and angles) that XRD and DFT do.[5]
Hierarchy of Structural Validation Techniques
Caption: Relationship between primary and complementary validation methods.
Conclusion
The definitive validation of 4-chloro-5-nitro-2-phenylpyridine's molecular geometry is best achieved through a synergistic approach. Single-Crystal X-ray Diffraction provides unparalleled, direct experimental evidence of the atomic arrangement in the solid state. This empirical data, when compared with the theoretical gas-phase structure predicted by Density Functional Theory, creates a powerful, self-validating system. The close agreement between the experimental and computational results, supplemented by spectroscopic data from NMR and IR/Raman, provides the highest possible confidence in the structural assignment. This rigorous validation is the essential foundation upon which further research, including structure-activity relationship studies and drug development, can be reliably built.[18]
References
Gražulis, S. et al. (2015). Validation and extraction of molecular-geometry information from small-molecule databases. Journal of Applied Crystallography. [Link]
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
Powers, I. G., & Uyeda, C. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]
Moro, S. et al. (2018). Development and Validation of Molecular Overlays Derived from Three-Dimensional Hydrophobic Similarity with PharmScreen. Journal of Chemical Information and Modeling. [Link]
Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics. [Link]
Anand, P. et al. (2011). The Importance of Discerning Shape in Molecular Pharmacology. PMC. [Link]
Sharma, G. et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). Rasayan Journal of Chemistry. [Link]
MIT News. (2021). Taking some of the guesswork out of drug discovery. [Link]
Li, Y. et al. (2025). Designing high-affinity 3D drug molecules via geometric spatial perception diffusion model. Nature Communications. [Link]
Al-Jbouri, F. H. A. (2014). Preparation and Characterization of novel 3-(4-chloro phenyl)-1- nitro phenyl-5-(substituted phenyl)-formazans. Journal of Applicable Chemistry. [Link]
Kochmar, J. et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]
Kato, S. et al. (2024). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. arXiv. [Link]
El-Gammal, O. A. et al. (2022). Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). SciSpace. [Link]
Shao, Y. X. (2010). Synthesis Of 2-chloro-5-nitropyridine And 4-amino-2-chloropyridine. Globe Thesis. [Link]
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
University of Washington. X-ray Diffraction (XRD). [Link]
Sherrill, D. (2020). Geometry Optimization in Computational Chemistry. YouTube. [Link]
Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering. [Link]
Chemistry LibreTexts. (2026). 6.16: X-ray Diffraction and Selection Rules. [Link]
Current Separations. New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. [Link]
ResearchGate. (2021). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. [Link]
comparing leaving group ability in 4-chloro-5-nitro-2-phenylpyridine analogs
An in-depth comparative analysis of leaving group abilities in nucleophilic aromatic substitution (SNAr) is critical for optimizing synthetic routes in drug discovery. The 4-halo-5-nitro-2-phenylpyridine scaffold is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of leaving group abilities in nucleophilic aromatic substitution (SNAr) is critical for optimizing synthetic routes in drug discovery. The 4-halo-5-nitro-2-phenylpyridine scaffold is a highly versatile building block, featuring a uniquely activated C4 position. This electrophilic center is synergistically activated by the ortho-nitro group and the para-pyridine nitrogen, both of which stabilize the anionic intermediate formed during nucleophilic attack.
This guide objectively compares the performance of various leaving groups (F, Cl, Br, I) at the C4 position, detailing the mechanistic causality behind their reactivity, providing quantitative comparative data, and establishing a self-validating experimental protocol for researchers.
Mechanistic Causality: The "Element Effect" in SNAr
To rationally select a leaving group, one must first understand the kinetic landscape of the SNAr reaction. Unlike aliphatic SN1 or SN2 reactions where the rate is dictated by the bond dissociation energy (BDE) of the carbon-halogen bond (making Iodine the best leaving group), SNAr on highly activated rings follows an inverse trend known as the "Element Effect" [1].
In the classical addition-elimination SNAr mechanism, the reaction proceeds in two steps:
Addition (Rate-Determining Step): The nucleophile attacks the electrophilic C4 carbon, disrupting aromaticity to form a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex).
Elimination (Fast Step): The carbon-halogen bond breaks, expelling the leaving group and restoring aromaticity.
Because the formation of the Meisenheimer complex is the rate-determining step (RDS), the electronegativity of the leaving group is the dominant kinetic factor. Highly electronegative halogens (like Fluorine) withdraw electron density via induction, maximizing the partial positive charge at C4 and dramatically lowering the activation enthalpy of the transition state [1]. While some SNAr reactions can proceed via a concerted pathway, highly electron-deficient substrates like 5-nitropyridines almost exclusively favor the stepwise mechanism due to the extreme stability of the resulting Meisenheimer complex [2].
Mechanistic pathway of SNAr at the C4 position highlighting the rate-determining Meisenheimer complex.
Comparative Analysis of 4-Position Analogs
When designing a synthesis involving the 5-nitro-2-phenylpyridine core, the choice of the C4 halogen dictates both the reaction conditions and the potential for orthogonal functionalization.
4-Fluoro-5-nitro-2-phenylpyridine (The Kinetic Champion)
Fluorine is the most electronegative element, making the 4-fluoro analog the most reactive substrate for SNAr [3]. It is the optimal choice when dealing with weak, sterically hindered nucleophiles (e.g., deactivated anilines) or when the substrate contains sensitive functional groups that require room-temperature conditions. However, its extreme reactivity makes the starting material prone to ambient hydrolysis, reducing its shelf-life.
4-Chloro-5-nitro-2-phenylpyridine (The Gold Standard)
The 4-chloro analog represents the optimal thermodynamic and kinetic balance. The C-Cl bond is sufficiently strong to ensure long-term shelf stability and resistance to ambient moisture, yet reactive enough to undergo smooth SNAr with standard primary/secondary amines, alkoxides, and thiolates under mild heating (50–80 °C). It is the most commercially viable and widely utilized analog in drug development.
4-Bromo & 4-Iodo-5-nitro-2-phenylpyridine (The Orthogonal Handles)
Bromine and Iodine are poor leaving groups for SNAr due to their lower electronegativity, which fails to adequately stabilize the Meisenheimer transition state [1]. However, their low bond dissociation energies make them exceptionally reactive toward oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). These analogs are deliberately chosen when SNAr is not the goal, but rather when orthogonal cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is required at the C4 position.
Decision matrix for selecting the optimal 4-halo leaving group based on nucleophile and conditions.
Quantitative Performance Data
The following table synthesizes the physicochemical properties and relative SNAr reactivities of the halogens at the C4 position. Note: Relative rates are normalized to the chloride analog based on standard activated nitro-aromatic kinetic models.
Leaving Group (C4)
Electronegativity (Pauling)
C-X Bond Dissociation Energy (kcal/mol)
Relative SNAr Reactivity
Primary Synthetic Application
-F
3.98
~115
~300x
Rapid SNAr with weak/hindered nucleophiles at RT.
-Cl
3.16
~80
1x (Baseline)
Standard SNAr with amines/alkoxides (50–80 °C).
-Br
2.96
~68
~0.8x
Pd-catalyzed cross-couplings; slow SNAr.
-I
2.66
~51
~0.2x
Direct metalation; rapid oxidative addition.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol describes the SNAr of 4-chloro-5-nitro-2-phenylpyridine with a representative secondary amine (morpholine). This workflow is designed as a self-validating system, embedding analytical checkpoints to confirm causality and progress at each stage.
Reaction: Synthesis of 4-morpholino-5-nitro-2-phenylpyridine
N,N-Dimethylformamide (DMF) (0.2 M, polar aprotic solvent)
Step-by-Step Methodology:
Baseline Establishment (Validation Checkpoint 1):
Dissolve a 1 mg analytical standard of 4-chloro-5-nitro-2-phenylpyridine in 1 mL of acetonitrile. Run an LC-MS trace to establish the exact retention time and baseline isotopic mass pattern (M and M+2 peaks characteristic of chlorine).
Reaction Assembly:
In a dry round-bottom flask equipped with a magnetic stir bar, add 4-chloro-5-nitro-2-phenylpyridine and K₂CO₃.
Causality: K₂CO₃ is used to scavenge the HCl byproduct, preventing the protonation of morpholine, which would render it non-nucleophilic.
Add anhydrous DMF, followed by morpholine.
Causality: DMF is chosen because polar aprotic solvents accelerate SNAr reactions. They stabilize the highly polar Meisenheimer transition state without hydrogen-bonding to (and thus deactivating) the nucleophile.
Execution and Monitoring (Validation Checkpoint 2):
Stir the reaction mixture at 60 °C.
Visual Cue: The solution will rapidly transition to a deep yellow/orange hue, indicative of the extended conjugation present in the nitro-aromatic product and transient Meisenheimer species.
At t = 2 hours, sample 10 µL of the reaction, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (established in Checkpoint 1) is entirely consumed, and a new peak corresponding to the [M+H]⁺ of the morpholino product appears.
Quench and Isolation:
Cool the mixture to room temperature and pour it into 10 volumes of rapidly stirring ice water.
Causality: The highly lipophilic product will precipitate out of the aqueous phase, while the DMF, unreacted morpholine, and inorganic salts (KCl, K₂CO₃) remain dissolved.
Filter the resulting bright yellow solid via vacuum filtration and wash with cold water.
Mass Balance & Purity (Validation Checkpoint 3):
Dry the solid under high vacuum. Weigh the crude product. If the mass exceeds 100% of the theoretical yield, it indicates residual DMF or trapped water, necessitating a secondary wash or extended lyophilization.
References
Senger, N. A., Bo, B., Cheng, Q., Keeffe, J. R., Gronert, S., & Wu, W. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." The Journal of Organic Chemistry, 2012.[Link]
Murphy, J. A. "Concerted Nucleophilic Aromatic Substitution Reactions." Angewandte Chemie International Edition, 2019.[Link]
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." 2018.[Link]
Comparative
A Comparative Toxicological Assessment of 4-chloro-5-nitro-2-phenylpyridine and Structural Analogues
A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's toxicological profile i...
Author: BenchChem Technical Support Team. Date: April 2026
A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, a thorough understanding of a compound's toxicological profile is paramount to ensuring safety and guiding development strategies. This guide provides a comparative analysis of the predicted toxicity and safety profile of the novel compound, 4-chloro-5-nitro-2-phenylpyridine. In the absence of direct experimental data for this specific molecule, this guide leverages available toxicological data from structurally related compounds to construct a predictive assessment. This approach allows for an informed, preliminary evaluation of its potential cytotoxic, mutagenic, and cardiotoxic liabilities.
The comparator compounds selected for this analysis are:
2-chloro-5-nitropyridine: To elucidate the toxicological contribution of the chlorinated nitropyridine core.
2-(4-chlorophenyl)pyridine: To understand the influence of the 4-chlorophenyl substituent.
4-nitrophenol: A well-characterized nitroaromatic compound to provide a benchmark for the potential toxicity associated with the nitro group.
This guide will delve into the known toxicological data for these comparators, present it in a comparative format, and detail the standard experimental protocols that would be employed to definitively determine the safety profile of 4-chloro-5-nitro-2-phenylpyridine.
Comparative Toxicological Data
The following table summarizes the available acute toxicity, cytotoxicity, and predicted mutagenicity and cardiotoxicity data for the selected comparator compounds. It is important to note that some of this data is derived from predictive models and should be interpreted with caution until confirmed by experimental studies.
Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Causes skin and serious eye irritation. May cause respiratory irritation.[4]
Toxic if swallowed, harmful in contact with skin or if inhaled. May cause damage to organs through prolonged or repeated exposure.[2]
Predictive Toxicological Profile of 4-chloro-5-nitro-2-phenylpyridine
Based on the comparative data, a preliminary toxicological profile for 4-chloro-5-nitro-2-phenylpyridine can be inferred:
Acute Toxicity: The presence of the nitropyridine structure, as seen in 2-chloro-5-nitropyridine, suggests a moderate level of acute oral toxicity. The predicted LD50 of 738.87 mg/kg for this analogue indicates that 4-chloro-5-nitro-2-phenylpyridine may also be harmful if swallowed.[1] The toxicity is likely higher than that of simpler pyridine derivatives due to the presence of the nitro group.
Cytotoxicity: The nitroaromatic component, benchmarked by 4-nitrophenol, indicates a potential for cytotoxicity. The IC50 value for 4-nitrophenol suggests that 4-chloro-5-nitro-2-phenylpyridine could exhibit inhibitory effects on cell viability at higher concentrations.
Mutagenicity: While many nitroaromatic compounds are known mutagens, some studies on related compounds like 2-chloro-4-nitroaniline show mutagenic potential in the Ames test, dependent on metabolic activation.[5] However, in silico models for 2-chloro-5-nitropyridine predict it to be non-mutagenic. Given the conflicting data for related structures, experimental testing via the Ames assay is crucial to determine the mutagenic potential of 4-chloro-5-nitro-2-phenylpyridine.
Cardiotoxicity: The pyridine and substituted phenyl rings are structural motifs found in some hERG channel inhibitors.[6] Predictive models suggest that both 2-chloro-5-nitropyridine and 2-(4-chlorophenyl)pyridine may have hERG inhibitory potential. Therefore, it is plausible that 4-chloro-5-nitro-2-phenylpyridine could also interact with the hERG channel, necessitating experimental evaluation.
Irritancy: Both 2-chloro-5-nitropyridine and 2-(4-chlorophenyl)pyridine are reported to be skin and eye irritants.[1][4] It is therefore highly likely that 4-chloro-5-nitro-2-phenylpyridine will exhibit similar irritant properties.
Standard Experimental Protocols for Toxicological Assessment
To definitively characterize the toxicological profile of 4-chloro-5-nitro-2-phenylpyridine, a battery of in vitro assays should be conducted. The following are detailed protocols for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Experimental Workflow:
Ames Test Experimental Workflow
Step-by-Step Methodology:
Strain Preparation: Prepare overnight cultures of the appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Exposure: In the plate incorporation method, the test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.
Incubation: The plates are incubated at 37°C for 48-72 hours.
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
Data Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic effect. Positive controls with known mutagens are run in parallel to ensure the validity of the test.
The hERG assay is a crucial component of preclinical safety assessment to evaluate a compound's potential to cause QT interval prolongation, which can lead to fatal cardiac arrhythmias. [6]Automated patch-clamp systems are commonly used for this purpose.
A Comprehensive Guide to the Safe Disposal of 4-Chloro-5-nitro-2-phenylpyridine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-5-nitro-2-phenylpyridine. As a halogenated nitroaromatic compound, this substance requires meticulous handling and dis...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-5-nitro-2-phenylpyridine. As a halogenated nitroaromatic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel and the environment. This document synthesizes regulatory standards with field-proven best practices to ensure a self-validating and trustworthy protocol for your laboratory.
Hazard Profile & Risk Assessment: A Synthesis of Constituent Dangers
Toxicity: This compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin, consistent with related compounds like 2-Chloro-5-nitropyridine and other toxic solid organic substances.[1][2][3] The nitro group and chlorinated ring contribute to its potential toxicity.
Environmental Hazard: Halogenated organic compounds pose a significant risk to aquatic life and can persist in the environment.[4] Discharge into waterways or sewer systems must be strictly avoided.[5][6]
Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents.[6] As with many nitroaromatic compounds, there is a potential for hazardous reactions if mixed with incompatible waste streams.[1]
Combustibility: In the event of a fire, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][7]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling 4-Chloro-5-nitro-2-phenylpyridine in any capacity, including for disposal, a stringent PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Hand Protection
Nitrile or other chemically resistant gloves.
Provides a primary barrier against dermal absorption, which is a likely route of exposure for pyridyl compounds.[8]
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Protects eyes from accidental splashes of the solid or solutions containing the compound.[3]
Skin/Body
A standard laboratory coat. Ensure it is fully buttoned.
Prevents contamination of personal clothing and minimizes skin contact.[8]
Respiratory
Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
Mitigates the risk of inhaling airborne particulates or vapors, which are presumed to be harmful.[2]
Waste Segregation and Collection: The Critical First Step
Proper segregation is the cornerstone of safe chemical disposal. Mis-categorizing this waste can lead to dangerous chemical reactions and regulatory non-compliance.
Protocol:
Designate as Halogenated Organic Waste: Due to the presence of chlorine, 4-Chloro-5-nitro-2-phenylpyridine must be classified as a halogenated organic waste.[9] This dictates its ultimate disposal pathway, which is typically high-temperature incineration.
Select a Compatible Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. Glass or high-density polyethylene containers are generally suitable.[8]
Labeling: The container must be unequivocally labeled with the following information:
The words "HAZARDOUS WASTE "
The full chemical name: "4-Chloro-5-nitro-2-phenylpyridine "
An indication of the primary hazards (e.g., "Toxic," "Environmental Hazard")
Avoid Mixing Waste: Crucially, do not mix this compound with other waste streams unless their compatibility has been professionally verified.[1] In particular, avoid the incompatible materials listed in Section 5.
Step-by-Step Disposal Protocol
The disposal of 4-Chloro-5-nitro-2-phenylpyridine is a multi-stage process that culminates in transfer to a licensed waste management facility. Never attempt to dispose of this chemical down the drain or in regular trash.[1][8]
Workflow for Disposal of 4-Chloro-5-nitro-2-phenylpyridine
Caption: Workflow from laboratory waste generation to final disposal.
Procedural Steps:
Accumulation: Collect waste 4-Chloro-5-nitro-2-phenylpyridine in the designated, labeled container as described in Section 3.
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1] This area should be a designated satellite accumulation area as per your institution's policy.
Documentation: Maintain a log of the waste added to the container, noting the quantity and date.
Professional Disposal: The only acceptable method for final disposal is through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1] They will arrange for collection and transport to a licensed facility equipped for high-temperature incineration, which is the standard for halogenated organic compounds.[1]
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Table 2: Spill Kit Contents for 4-Chloro-5-nitro-2-phenylpyridine
For collecting the absorbed material (use non-sparking tools).
Sealable Bags/Container
Heavy-duty plastic bags or a designated container for the collected waste.
Waste Labels
Pre-printed "Hazardous Waste" labels.
Appropriate PPE
As listed in Table 1, with the potential addition of a respirator depending on the scale of the spill.
Spill Cleanup Protocol:
Evacuate and Ventilate: Alert others in the area. If the spill is large, evacuate the immediate vicinity.[1] Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
Don PPE: Wear all appropriate PPE before approaching the spill.
Contain: Cover the spill with an inert absorbent material like sand or vermiculite to contain it.[8][10]
Collect: Carefully sweep or scoop the absorbed material into a sealable, compatible container.
Label and Dispose: Seal the container, label it as "Hazardous Waste: 4-Chloro-5-nitro-2-phenylpyridine spill debris," and dispose of it through your EHS office.
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Chemical Incompatibility
Storing 4-Chloro-5-nitro-2-phenylpyridine with incompatible chemicals can lead to the generation of heat, fire, or toxic gases.
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